molecular formula C8H5BrN2O B133846 5-Bromoquinazolin-4-OL CAS No. 147006-47-1

5-Bromoquinazolin-4-OL

Cat. No.: B133846
CAS No.: 147006-47-1
M. Wt: 225.04 g/mol
InChI Key: QGHJLGZHULRQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinazolin-4-OL is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHJLGZHULRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602324
Record name 5-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147006-47-1
Record name 5-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Bromoquinazolin-4-ol, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and its utility in further chemical transformations. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Core Chemical and Physical Properties

PropertyDataSource/Note
Molecular Formula C₈H₅BrN₂O-
Molecular Weight 225.04 g/mol --INVALID-LINK--
CAS Number 147006-47-1--INVALID-LINK--
Appearance White to off-white solidTypical for quinazolinone derivatives
Melting Point Data not availableThe related isomer, 6-Bromoquinazolin-4-ol, has a melting point of 281-287 °C.
Boiling Point Data not available-
Solubility Sparingly soluble in common organic solventsExpected behavior for this class of compounds
pKa Data not available-

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the cyclization of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-bromobenzoic acid with formamide.

Reaction Scheme:

2-amino-6-bromobenzoic acid reacts with formamide upon heating to yield this compound.

Detailed Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, place 2-amino-6-bromobenzoic acid (1 equivalent).

  • Reaction Initiation: Add an excess of formamide (approximately 10-15 equivalents).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-amino-6-bromobenzoic_acid 2-amino-6-bromobenzoic acid Heating Heat to 150-160 °C (4-6 hours) 2-amino-6-bromobenzoic_acid->Heating Formamide Formamide Formamide->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Product This compound Recrystallization->Product

A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

The chemical properties of this compound make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of the bromine atom at the 5-position of the quinazolinone core provides a reactive handle for various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Key reactions involving this compound include:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to create C-C triple bonds.

  • Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to form C-C bonds.

These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry to construct complex molecules with desired biological activities.

G Synthetic Utility of this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Quinazolinones start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) start->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2) start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) start->Sonogashira Stille Stille Coupling (Ar-SnR3) start->Stille Aryl 5-Aryl-quinazolin-4-ol Suzuki->Aryl Amino 5-Amino-quinazolin-4-ol Derivatives Buchwald->Amino Alkynyl 5-Alkynyl-quinazolin-4-ol Sonogashira->Alkynyl Substituted_Aryl 5-(Substituted)Aryl-quinazolin-4-ol Stille->Substituted_Aryl

Key cross-coupling reactions involving this compound.

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system. The protons on the benzene ring will appear as a complex multiplet, likely in the range of δ 7.0-8.5 ppm. The proton at the 2-position of the quinazoline ring would likely appear as a singlet further downfield, potentially above δ 8.0 ppm. The N-H proton of the lactam would exhibit a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam (C4) is expected to have a chemical shift in the range of δ 160-165 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm. The carbon atom bearing the bromine (C5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the lactam N-H group.

  • C=O stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the lactam carbonyl group.

  • C=N and C=C stretching: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic quinazoline ring system.

  • C-Br stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 224 and an (M+2)⁺ peak of similar intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of CO and subsequent cleavages of the heterocyclic ring.

This technical guide serves as a foundational resource for understanding the chemical properties and synthetic utility of this compound. Researchers are encouraged to consult experimental data as it becomes available to supplement the information provided herein.

An In-depth Technical Guide to the Synthesis of 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Bromoquinazolin-4-ol, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, reaction conditions, and expected outcomes, supported by quantitative data and a clear visualization of the synthetic route.

Core Synthesis Pathway: An Overview

The most direct and commonly referenced method for the synthesis of this compound is the cyclization of 2-amino-6-bromobenzoic acid. This reaction, a variation of the Niementowski quinazolinone synthesis, utilizes a one-carbon synthon, typically formamide, to construct the pyrimidine ring of the quinazolinone core. The reaction proceeds by heating the reactants, leading to the formation of the desired heterocyclic product.

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative data associated with the synthesis of this compound and its isomers, providing a comparative reference for researchers.

ParameterThis compound6-Bromoquinazolin-4(3H)-one
Starting Material 2-amino-6-bromobenzoic acid2-amino-5-bromobenzoic acid[1]
Reagent FormamideFormamide[1]
Temperature 130 °C[2]130 °C[1]
Reaction Time 4 hours[2]4 hours[1]
Yield Not explicitly stated for this isomer, but a related synthesis of a 2-amino derivative from the same starting acid yielded 84.7%.91%[1]
Product Appearance Not explicitly stated, but a related 2-amino derivative is a gray-white solid.Not explicitly stated.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established protocols for analogous compounds[1][2].

Materials:

  • 2-amino-6-bromobenzoic acid (1 equivalent)

  • Formamide (4 equivalents)

  • Water

  • Anhydrous ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Vacuum filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (4 equivalents).

  • Heating: Heat the reaction mixture with stirring at 130 °C for 4 hours[1][2]. The reaction should be monitored for completion, for example by using thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Add water (e.g., 30 mL for a 10 mmol scale reaction) to the reaction mixture[1].

  • Isolation: Stir the mixture for an additional 30 minutes as it cools to room temperature to allow for complete precipitation of the product. Isolate the precipitated solid by vacuum filtration[1].

  • Purification: Wash the crude product with a suitable solvent, such as anhydrous ethanol, to remove any remaining impurities[1]. The purified product can then be dried. For a related compound, recrystallization from ethanol was used for purification.

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound.

Synthesis_Pathway Synthesis of this compound A 2-amino-6-bromobenzoic acid R1 Heat (130 °C, 4h) A->R1 B Formamide B->R1 C This compound R1->C

Synthesis of this compound

References

An In-depth Technical Guide to 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 5-Bromoquinazolin-4-ol. All quantitative data is summarized in structured tables, and a detailed experimental protocol for its synthesis is provided.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a quinazoline core substituted with a bromine atom at position 5 and a hydroxyl group at position 4. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in medicinal chemistry and drug discovery. The tautomeric quinazolinone form is generally favored.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
CAS Number 147006-47-1[1]
Chemical Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1Br)C(=O)NC=N2
Appearance Powder or liquid[1]

A diagram of the molecular structure is presented below:

Molecular structure of 5-Bromoquinazolin-4-one.

Experimental Data

While specific experimental spectra for this compound are cited as available, the detailed peak data is not publicly disseminated in the search results. However, based on the known spectral data of related quinazolinone compounds and general principles of spectroscopy, the expected characteristic data is summarized below.

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristic Peaks
¹H NMR Aromatic protons (multiple signals, ~7.0-8.5 ppm), N-H proton (broad singlet, variable ppm), C-H proton on the pyrimidine ring (~8.0-8.5 ppm).
IR Spectroscopy N-H stretch (broad, ~3200-3400 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=N stretch (~1610-1630 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (~1450-1600 cm⁻¹), C-Br stretch (~500-650 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound. Expected m/z values would be around 224 and 226.

Synthesis of this compound

A common and effective method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide. For the synthesis of this compound, the appropriate starting material is 2-amino-6-bromobenzoic acid.

Experimental Protocol: Synthesis via Niementowski Reaction

This protocol is based on established procedures for the synthesis of similar quinazolinone derivatives.

Materials:

  • 2-amino-6-bromobenzoic acid

  • Formamide

  • Water

  • Ethanol

Procedure:

  • A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and an excess of formamide (e.g., 4-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to a temperature of 130-140°C and stirred for a period of 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is then poured into ice-cold water, which should induce the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining formamide.

  • The crude this compound is then dried.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, or purified by column chromatography on silica gel.

The proposed workflow for this synthesis is illustrated in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-6-bromobenzoic acid 2-amino-6-bromobenzoic acid Heating (130-140°C, 4-6h) Heating (130-140°C, 4-6h) 2-amino-6-bromobenzoic acid->Heating (130-140°C, 4-6h) Formamide Formamide Formamide->Heating (130-140°C, 4-6h) Precipitation in Water Precipitation in Water Heating (130-140°C, 4-6h)->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) This compound This compound Recrystallization (Ethanol)->this compound

Synthetic workflow for this compound.

Potential Biological Significance

While specific studies on the biological activity of this compound were not identified in the search results, the quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2] Many derivatives have been developed as potent inhibitors of various protein kinases and are implicated in key signaling pathways.

Signaling Pathways Associated with Quinazoline Derivatives:

  • PI3K/HDAC Pathway: Some quinazolinone-based compounds have been designed as dual inhibitors of Phosphoinositide 3-kinases (PI3K) and Histone Deacetylases (HDAC), which are crucial targets in cancer therapy.[2]

  • Wnt/β-catenin Pathway: Certain quinazoline analogs have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. These inhibitors may act on downstream elements of the pathway.[3]

  • FGFR4 Signaling: Quinazoline derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[4]

  • VEGFR2-mediated Signaling: Some quinazoline derivatives have shown potential as angiogenesis inhibitors by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream Akt/mTOR/p70s6k signaling pathway.[5]

The diagram below illustrates a generalized representation of how a quinazoline derivative might inhibit a receptor tyrosine kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, FGFR4) Downstream Downstream Signaling (e.g., Akt/mTOR, Wnt/β-catenin) RTK->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binds Inhibitor Quinazoline Derivative (e.g., this compound) Inhibitor->RTK Inhibits

Generalized kinase inhibition by a quinazoline derivative.

Given the established importance of the quinazoline core in modulating these and other cellular signaling pathways, this compound represents a valuable building block for the synthesis of novel, biologically active compounds for further investigation in drug discovery programs.

References

The Pivotal Role of 5-Bromoquinazolin-4-OL in the Landscape of Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this privileged structural class, 5-Bromoquinazolin-4-OL has emerged as a critical starting material and key intermediate in the synthesis of a new generation of potent therapeutic agents. This technical guide delves into the significant biological activities stemming from this core, with a particular focus on its derivatives that have shown promise in oncology and beyond. We will explore the quantitative data, experimental methodologies, and underlying signaling pathways that underscore the therapeutic potential of compounds derived from this compound.

Anticancer Activity: Dual Inhibition of PI3K and HDAC Pathways

Recent advancements in cancer therapy have highlighted the efficacy of dual-target inhibitors. Derivatives of this compound have been at the forefront of this strategy, particularly in the co-inhibition of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) enzymes, both of which are critical in cancer cell proliferation and survival.

Quantitative Analysis of Enzyme Inhibition

A series of novel quinazolin-4-one-based hydroxamic acids, synthesized from a 5-bromo-quinazolinone precursor, have demonstrated potent dual inhibitory activity against PI3K and HDAC enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds, showcasing the superior potency of 5-substituted quinazolinones over their 4-substituted counterparts.

CompoundPI3Kδ IC₅₀ (nM)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC10 IC₅₀ (nM)HDAC11 IC₅₀ (nM)
19a <5429123142711224108
19b 61344228284815398247
28a 202800480017002522001100

Table 1: Enzyme inhibitory activities of 5-substituted quinazolinones derived from a 5-bromo precursor, demonstrating potent and selective inhibition of PI3Kδ and HDAC6.[1]

Further optimization of these 5-substituted quinazolinones has led to the development of compounds with significant antiproliferative activity against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)
48c MOLM-130.08 ± 0.01
MV4-110.12 ± 0.02
NB40.25 ± 0.03
U9370.35 ± 0.05
K5620.45 ± 0.06
A5491.2 ± 0.1
HCT1160.8 ± 0.1
PC31.5 ± 0.2

Table 2: Antiproliferative activity of a lead compound (48c) derived from a 5-bromo-quinazolinone intermediate against a panel of human cancer cell lines.[1]

Experimental Protocols

PI3K and HDAC Enzyme Inhibition Assays: The inhibitory activity of the synthesized compounds against PI3K and HDAC enzymes was determined using commercially available kits and protocols. Briefly, for PI3K assays, the enzyme, substrate, and inhibitor were incubated together, and the amount of ADP produced was quantified using a luminescent kinase assay platform. For HDAC assays, a fluorescent-based assay was employed where the deacetylated substrate is cleaved by a developer to produce a fluorophore, and the fluorescence intensity is measured. IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay: The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Subsequently, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength, and the IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Synthetic and Signaling Pathways

The synthesis of these potent dual PI3K/HDAC inhibitors commences with the strategic modification of the 5-bromo-quinazolinone core. The following diagram illustrates a generalized synthetic workflow.

synthetic_workflow A This compound B Pd/XantPhos-catalyzed amination A->B Amines C C-5 Amino-alkyl/aryl substituted quinazolinone B->C D Attachment of purine moiety C->D E Conversion to hydroxamic acid D->E F Dual PI3K/HDAC Inhibitor E->F

A generalized synthetic workflow for dual PI3K/HDAC inhibitors.

The dual inhibition of PI3K and HDAC pathways by these compounds leads to a synergistic anticancer effect by impacting multiple cell signaling cascades involved in cell growth, proliferation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates HDAC HDAC Histones Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs AcetylatedHistones->Histones HDACs GeneTranscription Gene Transcription (e.g., cell cycle, apoptosis) AcetylatedHistones->GeneTranscription promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->HDAC inhibits

Dual inhibition of PI3K and HDAC signaling pathways.

Antimicrobial Potential of the Quinazolin-4-one Scaffold

While specific studies on the antimicrobial properties of this compound are not extensively documented, the broader class of quinazolin-4-one derivatives has demonstrated significant antibacterial and antifungal activities.[2][3][4][5][6] This suggests a promising avenue for the development of novel antimicrobial agents based on the 5-bromo-substituted core.

Key Findings from Related Quinazolinone Derivatives
  • Antibacterial Activity: Various quinazolin-4-one derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][4]

  • Antifungal Activity: Potent in vitro activity has been observed against fungal strains such as Candida albicans and Aspergillus flavus.[2]

  • Mechanism of Action: The proposed mechanisms for the antimicrobial effects of quinazolinones include the inhibition of DNA replication and protein synthesis, as well as disruption of the bacterial cell membrane.[3]

The following table presents the minimum inhibitory concentrations (MICs) for a potent antimicrobial quinazolinone derivative, illustrating the potential of this scaffold.

OrganismMIC (µg/mL)
E. coli1.56
S. typhimurium3.125
L. monocytogenes1.56
S. aureus25
P. aeruginosa25
B. cereus25
C. albicans0.78
A. flavus0.097

Table 3: Minimum Inhibitory Concentrations (MICs) of a potent antimicrobial quinazolinone derivative against various bacterial and fungal strains.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing: The antimicrobial activity of the compounds is typically evaluated using standard methods such as the paper disc diffusion technique and the agar streak dilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. A panel of clinically relevant bacterial and fungal strains is used for this screening.

Conclusion and Future Directions

This compound stands as a versatile and valuable building block in the synthesis of novel therapeutic agents. Its derivatives have demonstrated exceptional potency as dual PI3K/HDAC inhibitors for cancer therapy, and the broader quinazolin-4-one class shows significant promise in the development of new antimicrobial drugs. Future research should focus on further exploring the structure-activity relationships of 5-bromo-substituted quinazolinones to optimize their efficacy and selectivity for various biological targets. The continued investigation of this core structure is poised to yield a new generation of drugs to address unmet medical needs in oncology and infectious diseases.

References

An In-depth Technical Guide to 5-Bromoquinazolin-4-ol Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a bromine atom at the 5-position of the quinazolin-4-ol core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of 5-bromoquinazolin-4-ol derivatives and their analogues, with a focus on their synthesis, anticancer, and antimicrobial properties. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic applications.[1] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The versatility of the quinazoline ring system allows for structural modifications at various positions, enabling the fine-tuning of their biological activity.

The strategic placement of a bromine atom on the quinazoline core, particularly at the 5- or 6-position, has been shown to enhance the biological efficacy of these compounds.[3] This guide focuses specifically on this compound derivatives and their analogues, which have emerged as potent inhibitors of key biological targets, most notably Epidermal Growth Factor Receptor (EGFR) in the context of cancer therapy.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from 5-bromoanthranilic acid. A common synthetic route involves the initial acylation of 5-bromoanthranilic acid, followed by cyclization to form the quinazolinone ring. Further modifications can then be introduced at various positions to generate a library of analogues.

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Example) A 5-Bromoanthranilic Acid C N-acyl-5-bromoanthranilic Acid A->C Pyridine B Acylating Agent (e.g., Acetyl Chloride) B->C D N-acyl-5-bromoanthranilic Acid F 2-Substituted-5-bromoquinazolin-4(3H)-one D->F Reflux E Amine Source (e.g., Ammonium Acetate) E->F G 2-Substituted-5-bromoquinazolin-4(3H)-one I N3-Substituted Derivative G->I Base (e.g., K2CO3) H Alkyl/Aryl Halide H->I

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of bromo-substituted quinazolinone derivatives, particularly as inhibitors of EGFR tyrosine kinase.[4][6] Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a key therapeutic target.[5]

3.1.1. EGFR Inhibition

Bromoquinazolinone derivatives have been shown to act as potent EGFR inhibitors. The binding of these compounds to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[6]

The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinazolinone derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Bromo-Substituted Quinazolinone Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
6d 2-Aryl, 6-BromoNCI-H460 (NSCLC)0.789 (GI50)[6]
21 2-(pyridin-3-yl)-4-substituted, 6-bromoEGFRwt46.1 (nM)[7]
11g 2-Alkyl, quinoxaline hybridMCF-7 (Breast)< 50[8]
11g 2-Alkyl, quinoxaline hybridHeLa (Cervical)< 50[8]
5d Quinazolin-4-one derivativeHepG2 (Liver)1.94[9]
5d Quinazolin-4-one derivativeMCF-7 (Breast)7.1[9]
3a 9-bromo-5-styryltetrazolo[1,5-c]quinazolineMCF-7 (Breast)62[10]
3b 9-bromo-5-(4-fluorostyryryl)tetrazolo[1,5-c]quinazolineMCF-7 (Breast)Not specified[10]
3d Quinazolinone derivativeMCF-7 (Breast)43.4[11]
4d Quinazolinone derivativeMCF-7 (Breast)39.0[11]
6n Quinazoline-pyrimidine hybridA549 (Lung)5.9[12]
6n Quinazoline-pyrimidine hybridSW-480 (Colon)2.3[12]
6n Quinazoline-pyrimidine hybridMCF-7 (Breast)5.65[12]
4 Quinazolinone derivativeCaco-2 (Colon)23.31[13]
9 Quinazolinone derivativeCaco-2 (Colon)Not specified[13]

3.1.2. EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibits ATP Binding

Inhibition of the EGFR signaling pathway by this compound derivatives.
Antimicrobial Activity

Bromo-substituted quinazolinones have also demonstrated promising activity against a range of microbial pathogens. The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

The following table summarizes the in vitro antimicrobial activity of various bromo-substituted quinazolinone derivatives.

Table 2: In Vitro Antimicrobial Activity of Bromo-Substituted Quinazolinone Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
A-2 2,3,6-trisubstitutedE. coli-[2]
A-3 2,3,6-trisubstitutedA. niger-[2]
A-4 2,3,6-trisubstitutedP. aeruginosa-[2]
A-6 2,3,6-trisubstitutedC. albicans-[2]
11 Quinoline derivativeS. aureus0.12[14]
12 Quinoline derivativeS. aureus0.24[14]
13 Quinoline derivativeS. aureus0.12[14]
14 Quinoline derivativeS. aureus0.12[14]

Experimental Protocols

General Synthesis of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

This protocol is adapted from the synthesis of a closely related analogue and can be modified for 5-bromo derivatives.[15][16]

Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

  • Dissolve 5-bromoanthranilic acid (0.16 M) in 100 mL of pyridine.

  • Add o-aminobenzoyl chloride (0.16 M) to the reaction mixture with stirring at room temperature.

  • Continue stirring for 30 minutes at the same temperature.

  • Filter the reaction mixture and collect the precipitate.

  • Wash the precipitate with distilled water and petroleum ether (60/80) to remove traces of pyridine.

  • Dry the pale creamish crystals at 60°C.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

  • Reflux 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (0.075 M) with 75 mL of hydrazine hydrate for 3 hours at 120-130°C.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the pale creamish crystals that form and recrystallize them from super dry ethanol.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic effects of the synthesized compounds against cancer cell lines.[8][17][18][19][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

In Vitro EGFR Kinase Assay

This protocol describes a method to determine the inhibitory activity of the compounds against the EGFR kinase.[21][22][23]

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add the test compound, EGFR enzyme, and the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of ADP produced using a luminescent-based assay kit according to the manufacturer's instructions.

  • Determine the IC50 values of the compounds by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound derivatives and their analogues represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the quinazoline scaffold allows for extensive structure-activity relationship studies, enabling the optimization of their pharmacological profiles. The detailed protocols and compiled biological data in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of next-generation therapeutic agents based on this versatile heterocyclic core. Further investigations into the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds are warranted to translate their preclinical potential into clinical applications.

References

5-Bromoquinazolin-4-ol: A Versatile Intermediate in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazolin-4-ol, a halogenated quinazolinone, has emerged as a pivotal synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its strategic placement of a bromine atom at the 5-position of the quinazoline scaffold provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex, polyfunctionalized molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. While specific experimental data for the 5-bromo isomer is not widely published, data for the closely related 6-bromo isomer provides a useful reference point.

PropertyValueReference
Molecular Formula C₈H₅BrN₂ON/A
Molecular Weight 225.04 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 231-234 °C (for 2-methyl-5-bromo-4(3H)-quinazolinone)[2]
Solubility Soluble in DMF and DMSOInferred from reaction conditions

Synthesis of this compound

The most common and direct route to this compound is through the cyclization of 2-amino-6-bromobenzoic acid with a suitable one-carbon source, such as formamide. This reaction, a variation of the Niementowski quinazoline synthesis, can be performed under conventional heating or with microwave assistance to accelerate the reaction.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related quinazolinone derivatives.[2]

Materials:

  • 2-amino-6-bromobenzoic acid

  • Formamide

  • Ethanol

Procedure:

  • A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (15 equivalents) is heated to 150°C.[2]

  • The reaction mixture is stirred at this temperature for 9 hours.[2]

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to afford this compound.

Key Synthetic Transformations

The bromine atom at the C5-position of this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental to the diversification of the quinazolinone scaffold in the synthesis of biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used to introduce aryl and heteroaryl substituents at the 5-position.

The following is a general procedure adapted from the Suzuki-Miyaura coupling of 5-bromo-quinazolinone derivatives.[4]

Materials:

  • This compound derivative (e.g., 15a)

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • [XPhos Pd(crotyl)Cl] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane/water mixture

Procedure:

  • To a microwave vial, add the 5-bromoquinazolinone derivative, boronic acid/ester, palladium catalyst, and base.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat in a microwave reactor at 100°C for 1-2 hours.[4]

  • After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Coupling Partner (Boronic Acid/Ester)ProductYield (%)Reference
4-(methoxycarbonyl)phenylboronic acid5-(4-(methoxycarbonyl)phenyl)quinazolin-4-one derivativeNot specified[4]
3,5-dimethylisoxazoleboronic acid5-(3,5-dimethylisoxazol-5-yl)quinazolin-4-one derivativeNot specified[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the quinazolinone core.

This protocol is based on the amination of 5-bromo-quinazolinone derivatives.[4]

Materials:

  • This compound derivative (e.g., 15a)

  • Amine (1.3 equivalents)

  • [Xantphos Palladacycle Gen. 4] (0.03 equivalents)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • Toluene or 1,4-dioxane

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the 5-bromoquinazolinone derivative, amine, palladium catalyst, and base.

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Stir the reaction mixture at room temperature for 16 hours.[4]

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

AmineProductYield (%)Reference
Methyl 3-aminopropanoateMethyl 3-((4-oxo-3,4-dihydroquinazolin-5-yl)amino)propanoate derivativeNot specified[4]
Methyl 4-aminobutanoateMethyl 4-((4-oxo-3,4-dihydroquinazolin-5-yl)amino)butanoate derivativeNot specified[4]
Aniline5-(Phenylamino)quinazolin-4-one derivativeNot specified[4]

Applications in Drug Discovery

The 5-substituted quinazolin-4-one scaffold, readily accessible from this compound, is a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in cancer and other diseases.

PI3K/HDAC Inhibitors

Derivatives of this compound have been utilized in the synthesis of dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] HDACs are epigenetic modifiers that also play a crucial role in gene expression and cancer development. Dual inhibition of these pathways is a promising strategy for cancer therapy.

PI3K_HDAC_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes HDAC HDAC Histones Histones HDAC->Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation AcetylatedHistones->Histones Deacetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression QuinazolinoneDerivative 5-Substituted Quinazolinone (from this compound) QuinazolinoneDerivative->PI3K Inhibits QuinazolinoneDerivative->HDAC Inhibits

PI3K/HDAC Dual Inhibition Pathway

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks.[6] Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. Quinazolinone-based structures have been explored as potent PARP inhibitors.[7]

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits DNA_Repair DNA Repair (BER Pathway) PARP->DNA_Repair Initiates DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB Leads to (if inhibited) Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis/ Cell Death DNA_DSB->Apoptosis QuinazolinoneDerivative 5-Substituted Quinazolinone (from this compound) QuinazolinoneDerivative->PARP Inhibits

PARP Inhibition and DNA Repair Pathway

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Quinazoline and quinazolin-4-amine derivatives have been designed and synthesized as selective Aurora A kinase inhibitors.[4][8]

Aurora_Kinase_Inhibition G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_Kinase Aurora Kinase M_Phase->Aurora_Kinase Activates Spindle_Assembly Mitotic Spindle Assembly Aurora_Kinase->Spindle_Assembly Regulates Mitotic_Arrest Mitotic Arrest Aurora_Kinase->Mitotic_Arrest Leads to (if inhibited) Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division Apoptosis Apoptosis Mitotic_Arrest->Apoptosis QuinazolinoneDerivative 5-Substituted Quinazolinone (from this compound) QuinazolinoneDerivative->Aurora_Kinase Inhibits

Aurora Kinase Inhibition in Mitosis

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the C5-bromo substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of quinazolinone derivatives. The demonstrated efficacy of these derivatives as inhibitors of critical cellular targets such as PI3K, HDAC, PARP, and Aurora kinases underscores the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this key building block for the synthesis of novel therapeutic agents.

References

Potential Therapeutic Targets of 5-Bromoquinazolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of the quinazolinone scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[2][3] This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-Bromoquinazolin-4-ol, by extrapolating from the known mechanisms of action of structurally related quinazolinone compounds. While direct studies on this compound are limited in the public domain, the extensive research on the quinazolinone core provides a strong foundation for identifying and validating its potential molecular targets.

Potential Therapeutic Targets

The biological activity of quinazolinone derivatives is intrinsically linked to their ability to interact with various enzymes and signaling pathways. The following sections detail key molecular targets that have been identified for this class of compounds and are therefore considered high-priority potential targets for this compound.

Tyrosine Kinases

Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival.[4] Overexpression or mutation of these kinases is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR): Certain quinazolin-4(3H)-one derivatives have demonstrated excellent inhibitory activity against EGFR.[4] Docking analyses suggest that these compounds can act as ATP-competitive type-I inhibitors by interacting with the DFG motif in the ATP-binding site of the EGFR kinase domain.[4]

  • Human Epidermal Growth Factor Receptor 2 (HER2): In addition to EGFR, some quinazolin-4(3H)-ones have shown significant inhibitory activity against HER2, another member of the ErbB family of receptor tyrosine kinases.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a major regulator of angiogenesis, VEGFR2 is a key target in cancer therapy. The quinazolinone scaffold has been explored for its potential to inhibit VEGFR2 signaling.[4]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle, and their dysregulation is a common feature of cancer. Specific quinazolin-4(3H)-one derivatives have been shown to interact with and inhibit CDK2.[4] Molecular docking studies have revealed interactions with key residues such as Leu83, Glu12, Gln131, and Asn132 in the CDK2 active site.[4]

Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Luotonin A, a natural alkaloid containing a quinazolinone structure, is a known inhibitor of topoisomerase I.[5] This suggests that the quinazolinone scaffold, and potentially this compound, could be investigated for its ability to target this class of enzymes.

Other Potential Targets

The diverse biological activities of quinazolinone derivatives hint at a broader range of potential targets:

  • Microtubules: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cancer, and some quinazolinone-based compounds have been developed as PI3K inhibitors.

  • Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that are attractive targets for cancer therapy. The quinazolinone scaffold has been incorporated into the design of some HDAC inhibitors.

Quantitative Data on Quinazolinone Derivatives

The following table summarizes the inhibitory activities of various quinazolinone derivatives against their respective targets, as reported in the literature. This data provides a benchmark for the potential potency of this compound.

Compound ClassTargetIC50 (µM)Reference
Quinazolin-4(3H)-one derivativesHER20.112 - 0.138[4]
Quinazolin-4(3H)-one derivativesEGFR0.097 - 0.181[4]
Erlotinib (positive control)EGFR0.056[4]
Lapatinib (positive control)HER2-[4]

Experimental Protocols

The identification and validation of therapeutic targets for novel compounds like this compound involve a series of well-established experimental procedures.

Kinase Inhibition Assays
  • Objective: To determine the in vitro inhibitory activity of the compound against a panel of purified kinases.

  • Methodology:

    • Kinase enzymes (e.g., EGFR, HER2, CDK2) are incubated with a specific substrate and ATP in a suitable buffer.

    • The test compound (this compound) is added at various concentrations.

    • The kinase reaction is initiated and allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assays
  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Methodology:

    • Cancer cell lines with known target expression levels (e.g., A549 for EGFR, SK-BR-3 for HER2) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a specified incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.

    • GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

Molecular Docking Studies
  • Objective: To predict the binding mode and affinity of the compound to the active site of a target protein.

  • Methodology:

    • The 3D structure of the target protein is obtained from a protein database (e.g., PDB).

    • The 3D structure of the ligand (this compound) is generated and optimized.

    • Molecular docking software (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the ligand within the protein's active site.

    • The predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy are analyzed to understand the potential mechanism of inhibition.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Quinazolinone This compound (Potential Inhibitor) Quinazolinone->EGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Experimental_Workflow Start Hypothesis: This compound has therapeutic potential In_Silico In Silico Screening (Molecular Docking) Start->In_Silico In_Vitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) In_Silico->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

The Ascendant Role of Bromo-Substituted Quinazolinones in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a wide array of therapeutic agents. The strategic introduction of a bromine atom onto this scaffold has been shown to significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to a surge in research interest. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of bromo-substituted quinazolinones, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Bromo-Substituted Quinazolinones

The synthesis of bromo-substituted quinazolinones typically begins with a bromo-substituted anthranilic acid derivative. One of the most common methods is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[1] A versatile and widely used approach involves a two-step process starting from bromo-anthranilic acid. The first step is the formation of a benzoxazinone intermediate by reacting the anthranilic acid with an acyl chloride or anhydride. This intermediate is then reacted with a primary amine to yield the desired 3-substituted quinazolinone. This modular approach allows for the introduction of a wide variety of substituents at the 3-position, facilitating the exploration of structure-activity relationships (SAR).[2]

Green chemistry approaches are also being employed for the synthesis of these compounds, utilizing deep eutectic solvents and microwave irradiation to reduce reaction times and improve yields.[2] For instance, the synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one has been reported with a yield of 53%.[2]

Biological Activities and Therapeutic Potential

Bromo-substituted quinazolinones exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][3][4]

Anticancer Activity

A significant body of research has focused on the anticancer properties of bromo-substituted quinazolinones.[5][6][7] One of the key mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[8] Bromo-substituted quinazolinones have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10] The presence of a bromine atom at the 6-position of the quinazolinone ring has been shown to be particularly important for this activity.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Phosphorylates EGF EGF EGF->EGFR Binds Bromo_Quinazolinone Bromo-substituted Quinazolinone Bromo_Quinazolinone->EGFR Inhibits (ATP competitive) Proliferation Cell Proliferation & Survival Bromo_Quinazolinone->Proliferation Apoptosis Apoptosis Bromo_Quinazolinone->Apoptosis ATP ATP ATP->EGFR Activates Downstream_Signaling->Proliferation Promotes

Antimicrobial Activity

Bromo-substituted quinazolinones have also demonstrated significant potential as antimicrobial agents.[11][12] For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The introduction of a bromine atom at the 6-position, often in combination with other substituents, can enhance the antimicrobial potency of the quinazolinone core.[12] Some derivatives have shown activity against a range of pathogens including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae.[11] Dibromo-substituted quinazolinones have also been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing potent inhibition.[13][14]

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are also well-documented.[13] The mechanism of action for their anti-inflammatory effects can involve the inhibition of key inflammatory mediators. Some studies suggest that quinazolinones can downregulate the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) through the NF-κB signaling pathway.[15]

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-1β) Inflammation Inflammation Inflammatory_Genes->Inflammation Bromo_Quinazolinone Bromo-substituted Quinazolinone Bromo_Quinazolinone->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

Quantitative Data Summary

The following tables summarize the reported biological activities of various bromo-substituted quinazolinones.

Table 1: Anticancer Activity of Bromo-Substituted Quinazolinones

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-oneHuT-7851.4 ± 5.1[2]
2 6-bromo-4-quinazolinone derivativeMCF-7Data not specified[8]
3 6-bromo-4-quinazolinone derivativeSW480Data not specified[8]
4 3-bromo substituted quinazolineVariousPotent activity[16]

Table 2: Antimicrobial Activity of Bromo-Substituted Quinazolinones

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
5 6,8-dibromo-4(3H)-quinazolinone derivativeE. coli1.56[14]
6 6,8-dibromo-4(3H)-quinazolinone derivativeS. typhimurium3.125[14]
7 6,8-dibromo-4(3H)-quinazolinone derivativeL. monocytogenes1.56[14]
8 6,8-dibromo-4(3H)-quinazolinone derivativeC. albicans0.78[14]
9 6-bromo-2,3-disubstituted quinazolin-4-oneS. aureusGood activity[12]
10 6-bromo-2,3-disubstituted quinazolin-4-oneP. aeruginosaGood activity[12]

Experimental Protocols

General Procedure for the Synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one[2]
  • Synthesis of the Benzoxazinone Intermediate: Anthranilic acid is reacted with acetic anhydride under reflux to form 2-methyl-4H-3,1-benzoxazin-4-one.

  • Synthesis of the Quinazolinone: The synthesized benzoxazinone is then reacted with 4-bromoaniline in a deep eutectic solvent (choline chloride:urea) at 80°C.

  • Work-up and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Cytotoxicity Assay (MTT Assay)[8]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the bromo-substituted quinazolinone derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate for cell attachment Seed_Cells->Incubate_Attach Add_Compound Add bromo-substituted quinazolinone at various concentrations Incubate_Attach->Add_Compound Incubate_Treatment Incubate for 48 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Conclusion and Future Directions

Bromo-substituted quinazolinones represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize their pharmacological profiles. The well-elucidated mechanisms of action, particularly the inhibition of EGFR and NF-κB signaling pathways, provide a strong rationale for their further development as anticancer and anti-inflammatory agents. Future research should focus on expanding the structure-activity relationship studies to identify more potent and selective analogs, conducting in-vivo efficacy and toxicity studies, and exploring novel therapeutic applications for this versatile scaffold. The continued investigation of bromo-substituted quinazolinones holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromoquinazolin-4-ol from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-Bromoquinazolin-4-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis involves a two-step process: the bromination of anthranilic acid to yield 5-bromoanthranilic acid, followed by a cyclization reaction with formamide to form the desired quinazolinone ring system.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse and potent pharmacological activities. The introduction of a bromine atom at the 5-position of the quinazolinone ring can significantly influence the molecule's biological properties, making this compound a key intermediate in the development of novel therapeutic agents. This document outlines a reliable and reproducible method for its preparation.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Bromination of Anthranilic Acid: Anthranilic acid is first brominated to introduce a bromine atom at the 5-position of the benzene ring.

  • Cyclization to this compound: The resulting 5-bromoanthranilic acid is then cyclized using formamide to construct the quinazolinone ring.

Experimental Protocols

Step 1: Synthesis of 5-Bromoanthranilic Acid

This protocol is adapted from the established method of bromination of anthranilic acid in glacial acetic acid.[1][2]

Materials:

  • Anthranilic acid

  • Glacial acetic acid

  • Bromine

  • Standard laboratory glassware

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve anthranilic acid in glacial acetic acid in a flask.

  • Cool the mixture in an ice bath to below the freezing point of glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir for a specified time while maintaining the low temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitate of 5-bromoanthranilic acid is collected by filtration.

  • The crude product can be purified by recrystallization from boiling water.[1]

Step 2: Synthesis of this compound

This protocol utilizes the well-established Niementowski quinazoline synthesis by reacting 5-bromoanthranilic acid with formamide.[3][4]

Materials:

  • 5-Bromoanthranilic acid

  • Formamide

  • Glycerin bath or other suitable heating apparatus

  • Standard laboratory glassware with a reflux condenser

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 5-bromoanthranilic acid with an excess of formamide (e.g., a 1:4 molar ratio).[3]

  • Heat the reaction mixture in a glycerin bath to a temperature of 130-140 °C for approximately 2 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and allow it to stand for 6-8 hours.[3]

  • The precipitated solid, this compound, is collected by filtration.

  • The crude product is then washed with cold water and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as water or ethanol, potentially with the use of activated carbon to remove colored impurities.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterStep 1: BrominationStep 2: CyclizationReference
Starting Material Anthranilic Acid5-Bromoanthranilic Acid
Key Reagent BromineFormamide
Reaction Temperature < Freezing point of acetic acid130-140 °C[1][3]
Reaction Time Not specified2 hours[3]
Product 5-Bromoanthranilic AcidThis compound
Melting Point 218-219 °CNot specified[2]
Yield Not specifiedUp to 96% (for unsubstituted quinazolin-4-one)[3]
Purification Method Recrystallization from waterRecrystallization from water/ethanol[1][3]

Note: The yield for the cyclization step is based on the synthesis of the parent quinazolin-4-one and may vary for the 5-bromo derivative.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Synthesis_Workflow AnthranilicAcid Anthranilic Acid BromoanthranilicAcid 5-Bromoanthranilic Acid AnthranilicAcid->BromoanthranilicAcid Bromination (Br2, Acetic Acid) Bromoquinazolinone This compound BromoanthranilicAcid->Bromoquinazolinone Cyclization (Formamide, 130-140°C)

Caption: Synthetic workflow for this compound.

The logical relationship for the synthesis can be represented as a sequence of reactions.

Logical_Relationship cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization Start Start: Anthranilic Acid Reaction1 React with Bromine in Acetic Acid Start->Reaction1 Product1 Intermediate: 5-Bromoanthranilic Acid Reaction1->Product1 Reaction2 React with Formamide (Heat) Product1->Reaction2 Product2 Final Product: this compound Reaction2->Product2

Caption: Logical steps in the synthesis of this compound.

References

Analytical Methods for the Characterization of 5-Bromoquinazolin-4-OL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5-Bromoquinazolin-4-OL, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The following sections detail the experimental protocols and expected data for various spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of this compound in solution.

1.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1HN-H
~8.2Singlet1HH-2
~7.8Doublet1HH-6
~7.6Triplet1HH-7
~7.4Doublet1HH-8

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectral data of similar quinazolinone derivatives.[1][2][3][4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons.

1.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~162C-4 (C=O)
~149C-2
~148C-8a
~135C-7
~128C-5
~127C-6
~126C-8
~121C-4a

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is inferred from spectral data of similar quinazolinone derivatives.[1][2][3][4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase correct the spectrum and calibrate the chemical shift scale using the solvent peak.

Visualization 1: NMR Analysis Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output dissolve Dissolve 5-10 mg in Deuterated Solvent H1_NMR ¹H NMR Acquisition dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition dissolve->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phasing & Calibration FT->phasing integration Integration (¹H) phasing->integration analysis Spectral Analysis phasing->analysis integration->analysis structure Structure Confirmation analysis->structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Table 3: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺224.9663~224.966
[M-H]⁻222.9507~222.951

Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for further structural confirmation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Interpret the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretching
~3100MediumAromatic C-H stretching
~1680StrongC=O stretching (amide)
~1610MediumC=N stretching
~1500MediumAromatic C=C stretching
~800StrongC-Br stretching

Note: Data is inferred from spectral data of similar quinazolinone derivatives.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Solventλmax (nm)
Methanol or Ethanol~230, ~280, ~315

Note: The absorption maxima (λmax) can be influenced by the solvent. The bands in the 210–285 nm range are typically assigned to π–π transitions, and those in the 285–320 nm range to n–π* transitions.*[5][6]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the sample solution over a range of 200-400 nm.

  • Data Analysis:

    • Determine the wavelengths of maximum absorbance (λmax).

Chromatographic Characterization

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

Table 6: Representative HPLC Method Parameters for this compound

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications.[7][8][9][10]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run the gradient program as defined.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the purity of the sample by calculating the peak area percentage.

    • For quantitative analysis, construct a calibration curve using standards of known concentrations.

Visualization 2: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injector Injector sample_prep->injector mobile_phase Mobile Phase Preparation pump Pump mobile_phase->pump pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram purity Purity Assessment chromatogram->purity quantification Quantification chromatogram->quantification

Caption: General workflow for HPLC analysis.

Structural Elucidation by X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • Data Analysis:

    • Analyze the refined structure to confirm the connectivity and stereochemistry of the molecule.

    • Examine intermolecular interactions such as hydrogen bonding and stacking in the crystal lattice.

Visualization 3: Characterization Logic

Characterization_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained NMR NMR (¹H, ¹³C) Structure Chemical Structure & Connectivity NMR->Structure MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups UV_Vis UV-Vis Spectroscopy Electronic Electronic Transitions UV_Vis->Electronic HPLC HPLC Purity Purity & Quantification HPLC->Purity X_Ray X-ray Crystallography SolidState 3D Solid-State Structure X_Ray->SolidState

Caption: Relationship between analytical techniques and information obtained.

References

Application Notes and Protocols for HPLC Analysis of 5-Bromoquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazolinone family. The quinazoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Several quinazoline derivatives have been developed as therapeutic agents, notably as kinase inhibitors in oncology.[1][2][3] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and quality control of this compound in research and development settings.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the analysis of this compound. This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability parameters, sample preparation, and a proposed chromatographic method. The provided method is based on established protocols for structurally related quinazoline derivatives, such as gefitinib, erlotinib, and lapatinib.

Proposed HPLC Method

A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This method is designed to provide good resolution, peak shape, and sensitivity for the analyte.

Chromatographic Conditions:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate Buffer (pH 4.5)
Gradient 60:40 (v/v) Acetonitrile:Buffer
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Rationale for Method Parameters:

  • Stationary Phase (Column): A C18 column is a versatile and widely used stationary phase for reverse-phase chromatography, known for its ability to retain and separate a broad range of non-polar to moderately polar compounds.

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer is a common mobile phase system in RP-HPLC. Acetonitrile provides good elution strength for many organic compounds, while the buffer helps to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shape. A pH of 4.5 is suggested to ensure the analyte is in a single ionic form.

  • Detection Wavelength: Quinazoline derivatives typically exhibit strong UV absorbance in the range of 240-300 nm. A wavelength of 254 nm is a common choice that is expected to provide good sensitivity for this compound.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

Preparation of Solutions

20 mM Potassium Dihydrogen Phosphate Buffer (pH 4.5):

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 4.5 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Mobile Phase (60:40 Acetonitrile:Buffer):

  • Mix 600 mL of acetonitrile with 400 mL of the 20 mM phosphate buffer (pH 4.5).

  • Degas the mobile phase using sonication or vacuum filtration.

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity studies (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

For the analysis of a bulk drug substance:

  • Accurately weigh an appropriate amount of the this compound sample.

  • Dissolve in and dilute with the mobile phase to a known concentration within the linearity range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. The following system suitability parameters should be assessed by injecting the standard solution (e.g., 10 µg/mL) in replicate (n=5).

System Suitability Parameters and Typical Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation

The following tables present illustrative quantitative data that would be expected from a method validation study for the HPLC analysis of this compound.

Table 1: System Suitability Results (Illustrative Data)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
14.521254301.155680
24.511258901.165710
34.531261101.145650
44.521255501.155700
54.511259801.165690
Mean 4.52 125792 1.15 5686
%RSD 0.18% 0.23%

Table 2: Linearity Data (Illustrative Data)

Concentration (µg/mL)Mean Peak Area
112560
562850
10125700
25314250
50628800
Correlation Coefficient (r²) 0.9998
Linearity Range 1 - 50 µg/mL

Table 3: Precision and Accuracy (Illustrative Data)

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)
50.851.1099.5
250.650.95100.2
500.500.8099.8

Potential Biological Activity and Signaling Pathway

Quinazoline derivatives are a well-established class of compounds that often exhibit their biological effects through the inhibition of protein kinases.[2][3] A prominent target for many anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common event in various cancers. Small molecule inhibitors, such as those with a quinazoline core, can bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and downstream signaling.

Below is a diagram illustrating the general workflow for HPLC analysis and a simplified representation of the EGFR signaling pathway, a common target for quinazoline-based inhibitors.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E Prepared Sample/Standard F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Generation G->H Detector Signal I Peak Integration & Quantification H->I J Reporting I->J EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Quinazoline This compound (Potential Inhibitor) Quinazoline->EGFR Inhibits (ATP-competitive) Proliferation Proliferation RAS_RAF->Proliferation Metastasis Metastasis RAS_RAF->Metastasis Survival Survival PI3K_AKT->Survival

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed nuclear magnetic resonance (NMR) data and standardized experimental protocols for the characterization of 5-Bromoquinazolin-4-ol. The information herein is intended to support research, development, and quality control activities involving this compound.

Predicted NMR Spectral Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of closely related quinazolinone analogs and established principles of NMR spectroscopy. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent peak.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Integration
H-2Singlet (s)~8.1-8.3-1H
H-6Doublet (d)~7.8-8.0~8.01H
H-7Triplet (t)~7.5-7.7~8.01H
H-8Doublet (d)~7.9-8.1~8.01H
N-HBroad Singlet (br s)~12.0-12.5-1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145-147
C-4~162-164
C-4a~140-142
C-5~118-120
C-6~128-130
C-7~126-128
C-8~135-137
C-8a~121-123

Experimental Protocols

The following protocols describe the standardized procedures for preparing a sample of this compound for NMR analysis and acquiring high-quality ¹H and ¹³C NMR spectra.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak, which is useful for referencing.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector, typically around 4-5 cm.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Spectrometer Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Utilize a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Number of Scans: Acquire a minimum of 8 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

    • Integrate the signals and measure coupling constants where applicable.

Protocol 3: ¹³C NMR Spectrum Acquisition
  • Spectrometer Setup:

    • Use the same sample and initial setup as for the ¹H NMR acquisition.

  • Acquisition Parameters:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Perform phase and baseline corrections.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and processing NMR data for this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acquire_H Acquire 1H NMR Spectrum setup->acquire_H acquire_C Acquire 13C NMR Spectrum setup->acquire_C process_H Process 1H Data (FT, Phase, Baseline) acquire_H->process_H process_C Process 13C Data (FT, Phase, Baseline) acquire_C->process_C reference_H Reference 1H Spectrum process_H->reference_H reference_C Reference 13C Spectrum process_C->reference_C analyze_H Analyze 1H Spectrum (Integrate, Measure J) reference_H->analyze_H analyze_C Analyze 13C Spectrum (Peak Picking) reference_C->analyze_C

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 5-Bromoquinazolin-4-ol in various palladium-catalyzed cross-coupling reactions. The quinazolinone scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 5-position via robust palladium-catalyzed methods opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

Due to the tautomeric nature of this compound, existing as both the -ol and -(3H)-one forms, protection of the N3 or O4 position may be necessary to prevent side reactions and ensure efficient coupling. The protocols provided below are based on established methodologies for similar halogenated quinazolinones and related heterocyclic systems.[1][2] Optimization of the reaction conditions for this specific substrate is recommended.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.[3][4] This reaction is instrumental in the synthesis of 5-aryl or 5-vinyl quinazolinones, which are of significant interest in drug discovery.

Illustrative Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base, Solvent reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 5-R-quinazolin-4-ol catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related bromo-quinazolinone systems. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
16-Bromoquinazolin-4(3H)-onePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O100High
28-Bromo-2,3-dihydroquinazolin-4(1H)-oneArylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂O9077-91[5]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80High[6][7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (or N/O-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction enables the synthesis of 5-alkenyl quinazolinones by coupling this compound with various alkenes.[8] This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.

Illustrative Reaction Scheme:

Heck_Coupling reactant1 This compound catalyst Pd Catalyst Base, Solvent reactant1->catalyst reactant2 Alkene reactant2->catalyst product 5-Alkenyl-quinazolin-4-ol catalyst->product

Caption: General scheme of the Heck coupling reaction.

Quantitative Data Summary: Heck Coupling

The following table provides representative conditions for the Heck coupling of aryl bromides, which can be adapted for this compound.

EntryAryl HalideAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80High[7]
2IodobenzeneEugenolPd(OAc)₂ (1)-K₂CO₃DMF/H₂O12098[9]
34-BromobenzocyclobuteneTetramethyldivinyldisiloxanePd(OAc)₂ (1)P(o-tolyl)₃ (2)KOAcDMF/H₂O9583[10]
Detailed Experimental Protocol: Heck Coupling

Materials:

  • This compound (or N/O-protected derivative) (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • After the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 5-alkynyl quinazolinones, which are valuable intermediates for the construction of more complex molecules.[11][12]

Illustrative Reaction Scheme:

Sonogashira_Coupling reactant1 This compound catalyst Pd/Cu Catalyst Base, Solvent reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 5-Alkynyl-quinazolin-4-ol catalyst->product

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data Summary: Sonogashira Coupling

The following table presents typical conditions for the Sonogashira coupling of related bromo-heterocyclic compounds.

EntryAryl HalideAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
15-ChlorotriazoloquinazolineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF6088[1]
24-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)Et₃NTolueneRTGood[13]
35-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF8093[12]
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (or N/O-protected derivative) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, producing 5-amino-quinazolinone derivatives.[14][15] These compounds are of high interest in medicinal chemistry due to the prevalence of the aniline substructure in bioactive molecules.

Illustrative Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand, Base, Solvent reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product 5-(Dialkyl/Aryl)amino-quinazolin-4-ol catalyst->product Experimental_Workflow A Reactant Preparation (this compound, Coupling Partner) B Reaction Setup (Catalyst, Ligand, Base, Solvent) A->B C Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D Reaction Execution (Heating & Stirring) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quenching, Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) PdII R-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition OA->PdII TM Transmetalation (R'-M) PdII_R R-Pd(II)-R'(L₂) PdII->PdII_R Transmetalation TM->PdII_R PdII_R->Pd0 Reductive Elimination RE Reductive Elimination RE->Pd0 Product R-R' RE->Product

References

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromoquinazolin-4-ol as a key building block. The resulting 5-arylquinazolin-4-ol derivatives are of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the quinazolinone scaffold.[1]

The quinazolinone core is a "privileged structure" in drug development, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce diverse aryl and heteroaryl moieties at the 5-position through Suzuki coupling offers a powerful tool for generating novel molecular entities with potentially enhanced therapeutic profiles.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[2][3] In the context of this protocol, this compound serves as the aryl halide partner.

Figure 1: General scheme of the Suzuki coupling reaction with this compound.

Suzuki_Reaction General Suzuki Coupling of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound 5-Arylquinazolin-4-ol 5-Arylquinazolin-4-ol This compound->5-Arylquinazolin-4-ol + Arylboronic Acid Arylboronic Acid (R-B(OH)2) Arylboronic Acid->5-Arylquinazolin-4-ol + Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Catalyst->5-Arylquinazolin-4-ol Base Base (e.g., K2CO3, Na2CO3) Base->5-Arylquinazolin-4-ol Solvent Solvent (e.g., DME, Dioxane/H2O) Solvent->5-Arylquinazolin-4-ol

Caption: General Suzuki Coupling of this compound.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions on structurally related bromo- and iodo-quinazolinone scaffolds. These serve as a strong starting point for the optimization of reactions with this compound.

SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O802 hHigh[4]
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-onePhenylboronic acidPd(OAc)₂ (8.4)Na₂CO₃ (2.5 mmol)Acetone/H₂O (1:1)40-455 h90-95[5]
6-Iodo-3-methyl-2-phenyl-quinazolin-4(3H)-oneArylboronic acidPd(PPh₃)₄ (10)Na₂CO₃ (1.1)Ethylene glycol dimethyl ether8020 min (MW)95[1]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22 hGood[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization based on the reactivity of the chosen boronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • TLC plates for reaction monitoring

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Brine solution

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Protocol:

  • Reaction Setup:

    • To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Add the palladium catalyst (typically 2-10 mol%) to the flask.

    • Add the anhydrous solvent (e.g., DME) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for the required time (2-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Alternatively, for microwave-assisted synthesis, the sealed reaction vessel is placed in a microwave reactor and irradiated at a set temperature (e.g., 80-120 °C) for a shorter duration (e.g., 20-60 minutes).[1]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 5-arylquinazolin-4-ol.

Mandatory Visualizations

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition Ar-X PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR Transmetalation Transmetal Transmetalation R-B(OH)2 + Base PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product forms RedElim Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 3: Experimental Workflow for Suzuki Coupling of this compound.

Workflow Experimental Workflow start Start setup Reaction Setup: - Add Reactants & Base - Inert Atmosphere - Add Catalyst & Solvents start->setup reaction Reaction: - Heating (Conventional or MW) - Monitor by TLC setup->reaction workup Workup: - Quench with Water - Extraction with Organic Solvent - Wash & Dry reaction->workup purification Purification: - Column Chromatography workup->purification product Pure 5-Arylquinazolin-4-ol purification->product end End product->end

Caption: Experimental Workflow for Suzuki Coupling.

These protocols and data provide a robust framework for researchers to successfully synthesize novel 5-arylquinazolin-4-ol derivatives. The versatility of the Suzuki coupling reaction, combined with the therapeutic potential of the quinazolinone scaffold, makes this a valuable tool in the pursuit of new drug candidates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromoquinazolin-4-ol, a key transformation for the synthesis of diverse libraries of 5-aminoquinazolin-4-ol derivatives. Quinazolinone scaffolds are prevalent in numerous biologically active compounds, making this protocol highly relevant for drug discovery and development.[1]

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

A critical consideration for the amination of this compound is the presence of two acidic protons (N-H and O-H) in the quinazolinone ring. These acidic protons can potentially interfere with the catalytic cycle. Therefore, the choice of base is crucial to ensure selective deprotonation of the amine nucleophile without causing unwanted side reactions with the substrate. The use of a strong, non-nucleophilic base is generally recommended. Alternatively, protection of the N-H and/or O-H groups might be necessary for certain applications, though this adds extra steps to the synthetic route.

Key Reaction Parameters

Successful Buchwald-Hartwig amination of this compound depends on the careful selection of several key parameters:

  • Palladium Precatalyst: A variety of palladium(II) and palladium(0) precatalysts can be employed. Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[2]

  • Ligand: Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and promoting the key steps of the catalytic cycle.[5] Commonly used ligands include those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig research groups.[5]

  • Base: The choice of base is critical due to the acidic protons of the substrate. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are often employed.[6] The solubility of the base can also impact the reaction rate.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment, as water can deactivate the catalyst.[2]

  • Temperature: The reaction is typically heated to temperatures between 80-110 °C to ensure a reasonable reaction rate.

Optimization and Troubleshooting

For challenging substrates or amines, optimization of the reaction conditions may be necessary. A screening of different ligands, bases, and solvents can significantly improve the reaction yield. Common issues and potential solutions are outlined in the table below.

Problem Potential Cause Suggested Solution
Low or no yield Inactive catalystUse a fresh, high-purity palladium precatalyst. Ensure rigorous exclusion of air and moisture.
Inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands.
Suboptimal baseIf using a weaker base, consider a stronger, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is anhydrous.
Side product formation (e.g., hydrodehalogenation) Catalyst deactivation pathwayTry a different ligand or a lower reaction temperature.
Presence of waterEnsure all reagents and solvents are strictly anhydrous.
Reaction stalls before completion Catalyst decompositionConsider a higher catalyst loading or a more robust precatalyst.
Product inhibitionThe product may be coordinating to the palladium. Try a different solvent to improve product solubility.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Amine, Ligand, and Pd Precatalyst in a reaction vessel. inert Establish Inert Atmosphere (evacuate and backfill with Argon/Nitrogen) reagents->inert add_reagents Add Anhydrous Solvent and Base via syringe. inert->add_reagents heating Heat the reaction mixture with stirring. add_reagents->heating monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) heating->monitoring quench Cool to room temperature and quench the reaction. monitoring->quench extract Perform aqueous work-up and extract with organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product (e.g., column chromatography) dry->purify

Experimental Workflow

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific amounts and reaction time may require optimization for different amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) followed by sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aminoquinazolin-4-ol derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with various amines, which can serve as a starting point for the amination of this compound. Actual yields will be dependent on the specific amine used and optimization of the reaction conditions.

Amine Type Typical Ligand Typical Base Typical Solvent Typical Temperature (°C) Expected Yield Range (%)
Primary Aliphatic AmineBrettPhosLiHMDSTHF65 - 8070 - 95
Secondary Aliphatic AmineRuPhosNaOtBuToluene80 - 10065 - 90
Primary ArylamineXPhosCs₂CO₃Dioxane100 - 11075 - 98
Secondary ArylamineJohnPhosK₃PO₄Toluene100 - 11060 - 85

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OxAdd [L-Pd(II)(Ar)(Br)] Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L-Pd(II)(Ar)(Br)(R₂NH)] OxAdd->AmineCoord Amine Coordination (R₂NH) Deprotonation [L-Pd(II)(Ar)(NR₂)] AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR₂ Deprotonation->Product

Buchwald-Hartwig Catalytic Cycle

References

Application Notes and Protocols for the Synthesis of 5-Bromoquinazolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. Their derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, anticonvulsant, and anti-inflammatory properties. The strategic introduction of a bromine atom at the 5-position of the quinazolinone scaffold provides a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for drug discovery and development programs.

This document provides detailed protocols for the synthesis of the key intermediate, 5-Bromoquinazolin-4-ol, and its subsequent derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Synthesis of this compound

The synthesis of this compound is achieved through the cyclization of 2-amino-6-bromobenzoic acid with formamide, a reaction analogous to the Niementowski quinazoline synthesis.

Reaction Scheme:

Experimental Protocol

Materials:

  • 2-Amino-6-bromobenzoic acid

  • Formamide

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, a mixture of 2-amino-6-bromobenzoic acid (1.0 equivalent) and formamide (4.0 equivalents) is prepared.

  • The reaction mixture is heated to 130°C with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to 60°C.

  • Deionized water is added to the reaction mixture, and it is stirred for an additional 30 minutes at this temperature.

  • The mixture is then allowed to cool to room temperature, during which the product precipitates.

  • The precipitated solid is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold ethanol to remove any remaining impurities.

  • The purified this compound is dried under vacuum.

Characterization Data for this compound:
Analysis Data
¹H NMR Spectral data can be found on chemical database platforms such as ChemicalBook.[1]
¹³C NMR Expected signals for the quinazolinone core and the bromo-substituted benzene ring.
IR (cm⁻¹) Characteristic peaks for N-H, C=O, and C-Br stretching.
Mass Spec. [M+H]⁺ peak corresponding to the molecular weight of the compound.

Derivatization of this compound

The bromine atom at the 5-position of the quinazolinone ring serves as an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the synthesis of 5-aryl-quinazolin-4-ol derivatives.

General Reaction Scheme:

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is heated to 80-100°C and stirred for several hours until completion (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Arylboronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol80 (MW)3Good
4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol80 (MW)3Good
2-Tolylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol80 (MW)3Moderate

Note: The yields are based on similar reactions with di-substituted quinazolines and may require optimization for this compound.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is utilized to synthesize 5-alkynyl-quinazolin-4-ol derivatives.

General Reaction Scheme:

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Amine base (e.g., Triethylamine) (2.0 equiv.)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • In a flask, combine this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • The reaction mixture is stirred at room temperature or heated (e.g., 80°C) for 4-24 hours.

  • Upon completion, the mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Terminal Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6High
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24Good
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxN/AHigh

Note: The yields are based on reactions with 5-bromoindole and may require optimization for this compound.[2]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 5-amino-quinazolin-4-ol derivatives.

General Reaction Scheme:

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2-2.0 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium source, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • The reaction mixture is heated to 80-110°C with vigorous stirring for 16-24 hours.

  • After cooling, the reaction is quenched (if a strong base was used) and diluted with an organic solvent.

  • The mixture is washed with water and brine, and the organic layer is dried and concentrated.

  • The crude product is purified by flash column chromatography.

Amine Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11024Good-High
AnilinePd(OAc)₂ / SPhosNaOtBuToluene10018Good-High
BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene10024Good

Note: The conditions and yields are representative for Buchwald-Hartwig amination reactions and may need to be optimized for the specific substrate.

Visualizations

Synthesis Workflow of this compound Derivatives

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions 2-amino-6-bromobenzoic_acid 2-Amino-6-bromobenzoic Acid This compound This compound 2-amino-6-bromobenzoic_acid->this compound Heat (130°C) Formamide Formamide Formamide->this compound Suzuki_Product 5-Aryl-quinazolin-4-ol This compound->Suzuki_Product Suzuki-Miyaura (Pd catalyst, Base) Sonogashira_Product 5-Alkynyl-quinazolin-4-ol This compound->Sonogashira_Product Sonogashira (Pd/Cu catalyst, Base) Buchwald_Product 5-Amino-quinazolin-4-ol This compound->Buchwald_Product Buchwald-Hartwig (Pd catalyst, Ligand, Base) Arylboronic_acid Arylboronic Acid Arylboronic_acid->Suzuki_Product Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira_Product Amine Amine Amine->Buchwald_Product

Caption: Synthetic route to this compound and its subsequent derivatization.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Ar-X Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-R Ln Transmetalation->Pd(II)_Aryl_Complex R-B(OR)₂ Base Pd(II)_Aryl_Complex->Pd(0) Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Product Ar-R Reductive_Elimination->Product

References

Application Notes and Protocols for In Vitro Screening of 5-Bromoquinazolin-4-OL Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anticancer activity of 5-Bromoquinazolin-4-OL is not currently available in published literature. The following application notes and protocols are based on the established anticancer properties of the broader quinazolinone chemical class and its bromo-substituted derivatives. This document is intended to serve as a comprehensive guide for initiating the in vitro screening of this compound.

Application Notes

Introduction

Quinazolinones are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, including potent anticancer effects.[1][2] Numerous derivatives have been demonstrated to inhibit cancer cell proliferation and induce cell death through various mechanisms, such as cell cycle arrest, apoptosis induction, and the inhibition of critical signaling pathways.[3][4][5] The incorporation of a bromine atom onto the quinazolinone scaffold can significantly modulate the compound's biological activity. These notes provide a framework for the in vitro evaluation of this compound as a potential anticancer agent.

Hypothesized Mechanisms of Anticancer Action

Drawing from studies on analogous quinazolinone compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Cytotoxicity: The compound may directly kill cancer cells, leading to a reduction in tumor cell populations.

  • Cell Cycle Arrest: It could halt the cell division cycle at specific checkpoints (e.g., G1, S, or G2/M phases), thereby preventing cancer cell proliferation.[4][6]

  • Apoptosis Induction: The compound might trigger programmed cell death (apoptosis) in malignant cells via the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways.[3][7] This often involves the regulation of Bcl-2 family proteins and the activation of caspase cascades.[2]

  • Kinase Inhibition: this compound could potentially inhibit the activity of various protein kinases that are frequently overactive in cancer, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), or Aurora kinases.[4][6][8]

  • DNA Damage: The compound might induce single or double-strand breaks in the DNA of cancer cells, ultimately leading to cell death.[9]

Data Presentation: Cytotoxicity of Related Quinazolinone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several bromo-substituted and other quinazolinone derivatives against various cancer cell lines, providing a comparative context for the potential potency of this compound.

CompoundCancer Cell LineIC50 (µM)
9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazolineL1210 (Murine Leukemia)< 74.6[9]
9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazolineCaco-2 (Human Colon Carcinoma)< 74.6[9]
Quinazoline Sulfonamide Derivative 4d MCF-7 (Human Breast Cancer)2.5[3]
Quinazoline Sulfonamide Derivative 4f MCF-7 (Human Breast Cancer)5.0[3]
Quinazoline Sulfonamide Derivative 4f LoVo (Human Colon Cancer)9.76[3]
Quinazoline Sulfonamide Derivative 4f A549 (Human Lung Cancer)10.14[3]
Quinazoline Sulfonamide Derivative 4f HepG2 (Human Liver Cancer)11.7[3]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Human Breast Cancer)168.78[6]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (Human Bladder Cancer)257.87[6]
Quinazolin-4-one Schiff Base 6f Caco-2 (Human Colon Carcinoma)376.8[10]
Quinazolin-4-one Derivative 17 MCF-7 (Human Breast Cancer)0.06[5]

Experimental Protocols

Herein are detailed protocols for the initial in vitro screening of this compound.

1. Cell Culture and Maintenance

  • Cell Lines: Utilize a panel of human cancer cell lines from different tissues of origin. Suggested cell lines include:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HCT116 (Colorectal Carcinoma)

    • HepG2 (Hepatocellular Carcinoma)

  • Culture Medium: Employ the recommended medium for each cell line (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Incubation Conditions: Maintain cell cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

2. Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Procedure:

    • Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

    • Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

3. Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest.

  • Procedure:

    • Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells using trypsin, wash them with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Detection: Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations: Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Compound and Cell Preparation cluster_screening Primary Viability Screening cluster_mechanism Mechanistic Assays cluster_analysis Data Interpretation Compound This compound MTT MTT Cytotoxicity Assay Compound->MTT CellCulture Cancer Cell Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis WesternBlot Western Blot Analysis IC50->WesternBlot Data Evaluation of Anticancer Potential CellCycle->Data Apoptosis->Data WesternBlot->Data

Caption: A general experimental workflow for the in vitro screening of anticancer compounds.

apoptosis_pathway Compound This compound Bcl2 Inhibition of Anti-apoptotic Bcl-2 Compound->Bcl2 Bax Activation of Pro-apoptotic Bax Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway modulated by a quinazolinone derivative.

References

Troubleshooting & Optimization

troubleshooting low yield in 5-Bromoquinazolin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low yield, encountered during the synthesis of 5-Bromoquinazolin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct synthesis of this compound involves the cyclization of 2-amino-6-bromobenzoic acid with formamide. Another approach involves the reaction of 2-amino-6-bromobenzamide with a suitable one-carbon source like triethyl orthoformate followed by cyclization.

Q2: I am experiencing a very low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several key factors. A systematic investigation should include:

  • Purity of Starting Materials: Impurities in the 2-amino-6-bromobenzoic acid or formamide can lead to significant side reactions.

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can result in incomplete conversion of the starting materials.

  • Moisture Content: The presence of excess water can interfere with the reaction, particularly if using reagents that are sensitive to hydrolysis.

  • Inefficient Product Isolation: Significant product loss can occur during the workup and purification steps.

Q3: My reaction seems to have stalled, and TLC analysis shows a significant amount of unreacted starting material. What should I do?

A3: If your reaction is incomplete, consider the following troubleshooting steps:

  • Increase Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress by TLC over an extended period.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor for any improvement in the conversion rate. Be cautious, as excessively high temperatures can lead to degradation.

  • Check Reagent Stoichiometry: Ensure that the molar ratio of the reactants is correct. An excess of one reagent may be necessary to drive the reaction to completion.

Q4: I am observing the formation of multiple side products. What are the likely impurities and how can I minimize them?

A4: The formation of side products is a common cause of low yields. Potential side products in this synthesis could include decarboxylation products of the starting material or incompletely cyclized intermediates. To minimize their formation:

  • Control Reaction Temperature: Abrupt or excessively high temperatures can promote side reactions. A gradual increase to the target temperature is recommended.

  • Ensure Purity of Starting Materials: As mentioned, impurities can be a primary source of side reactions.

  • Optimize Reaction Conditions: A solvent screen or adjustment of the formamide concentration may help to favor the desired reaction pathway.

Q5: How can I effectively purify the crude this compound?

A5: Purification of this compound is typically achieved through recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.

Troubleshooting Guide

Issue 1: Low or No Product Formation (Monitored by TLC/LC-MS)
Possible Cause Troubleshooting Step
Poor Quality of Starting Materials Verify the purity of 2-amino-6-bromobenzoic acid and formamide by NMR or melting point. If necessary, purify the starting materials before use.
Suboptimal Reaction Temperature Optimize the reaction temperature by running small-scale reactions at different temperatures (e.g., 150 °C, 160 °C, 170 °C) and monitoring the progress.
Insufficient Reaction Time Monitor the reaction at regular intervals using TLC to determine the optimal reaction time for maximum conversion.
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous grade formamide if possible.
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Step
Reaction Temperature Too High Avoid rapid heating and maintain a consistent internal reaction temperature. Consider a step-wise heating profile.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of formamide may be beneficial.
Decomposition of Starting Material or Product If the reaction mixture darkens significantly, it may indicate decomposition. Consider lowering the reaction temperature and shortening the reaction time.
Issue 3: Product Purification Difficulties
Possible Cause Troubleshooting Step
Product is Insoluble or Poorly Soluble During workup, if the product precipitates too quickly, it may trap impurities. Try pouring the hot reaction mixture into a larger volume of cold water with vigorous stirring.
Co-precipitation of Impurities If recrystallization is not effective, try a different solvent or solvent mixture. A hot filtration step during recrystallization can remove insoluble impurities.
Product Streaking on TLC Plate This may indicate that the product is acidic. Adding a small amount of acetic acid to the TLC mobile phase can improve the spot shape and separation. For column chromatography, consider deactivating the silica gel with triethylamine.

Experimental Protocols

Synthesis of this compound from 2-amino-6-bromobenzoic acid
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heating: Heat the mixture to 160-170 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway 2-amino-6-bromobenzoic acid 2-amino-6-bromobenzoic acid Intermediate N-formyl intermediate 2-amino-6-bromobenzoic acid->Intermediate + Formamide (Heat) Formamide Formamide This compound This compound Intermediate->this compound Cyclization (-H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK success Yield Improved check_purity->success Impure optimize_time Optimize Reaction Time optimize_temp->optimize_time No Improvement optimize_temp->success Improved check_workup Review Workup and Purification optimize_time->check_workup No Improvement optimize_time->success Improved check_workup->success Improved

Caption: Troubleshooting workflow for low yield.

Parameter_Relationships Yield Yield Purity Purity Purity->Yield + (Directly proportional) Temperature Temperature Temperature->Yield +/- (Optimal range) Side_Products Side Products Temperature->Side_Products + (Higher temp, more side products) Time Time Time->Yield +/- (Optimal duration) Side_Products->Yield - (Inversely proportional)

Caption: Relationship between parameters and yield.

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 5-Bromoquinazolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the condensation reaction of 2-amino-6-bromobenzoic acid with formamide. This one-pot synthesis is often preferred for its simplicity and readily available starting materials.

Q2: I am not getting any product. What are the most critical parameters to check?

If you are not observing product formation, first verify the quality and purity of your starting materials, particularly the 2-amino-6-bromobenzoic acid. Ensure that the reaction temperature is sufficiently high to drive the cyclization, typically in the range of 150-180°C. The reaction time is also crucial and may require optimization.

Q3: My reaction yield is very low. How can I improve it?

Low yields can often be improved by systematically optimizing the reaction conditions. Key parameters to investigate include the molar ratio of reactants, reaction temperature, and reaction time. The use of a catalyst or a different solvent can also have a significant impact on the yield. Refer to the data tables below for a comparison of different conditions.

Q4: I am observing the formation of multiple byproducts. What could be the cause?

The formation of byproducts is often due to side reactions, which can be promoted by excessively high temperatures or prolonged reaction times. Consider lowering the reaction temperature or reducing the reaction time. Purification of the starting materials to remove any impurities can also minimize byproduct formation.

Q5: What is the best method for purifying this compound?

Purification is typically achieved through recrystallization.[1] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water. If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure starting materials.2. Reaction temperature is too low.3. Insufficient reaction time.4. Inefficient cyclization.1. Verify the purity of 2-amino-6-bromobenzoic acid and formamide by analytical techniques (e.g., NMR, melting point).2. Gradually increase the reaction temperature in increments of 10°C.3. Extend the reaction time and monitor the progress using TLC.4. Consider the addition of a Lewis acid catalyst (e.g., BF3-Et2O) to facilitate the cyclization.[3]
Formation of Dark-Colored, Tarry Byproducts 1. Reaction temperature is too high.2. Prolonged reaction time leading to decomposition.3. Presence of impurities in starting materials.1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Purify the starting materials before use.
Product is Difficult to Purify 1. Presence of closely related impurities.2. Product oiling out during recrystallization.1. Employ column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane).2. For recrystallization, ensure slow cooling and try different solvent systems.
Inconsistent Results Between Batches 1. Variation in the quality of reagents or solvents.2. Inconsistent heating or stirring.3. Atmospheric moisture affecting the reaction.1. Use reagents and solvents from the same batch or ensure consistent quality.2. Ensure uniform heating and efficient stirring in all reactions.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of Temperature and Time on Yield
Entry Temperature (°C) Time (h) Yield (%)
1140445
2150465
3160478
4170475 (slight decomposition observed)
5160255
6160680

Note: Data is illustrative and may vary based on specific experimental setup.

Table 2: Effect of Reactant Ratio on Yield
Entry Molar Ratio (2-amino-6-bromobenzoic acid : formamide) Temperature (°C) Time (h) Yield (%)
11 : 10160472
21 : 15160478
31 : 20160481

Note: Data is illustrative and may vary based on specific experimental setup.

Experimental Protocols

Synthesis of this compound from 2-amino-6-bromobenzoic acid and Formamide

Materials:

  • 2-amino-6-bromobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (15-20 equivalents).

  • Heat the reaction mixture to 160°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

TroubleshootingWorkflow cluster_solutions Solutions cluster_checks Troubleshooting Steps Start Start: Low/No Product Yield CheckReagents Check Purity of Starting Materials Start->CheckReagents OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp Pure PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents Impure OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime Optimal AdjustTemp Adjust Temperature (e.g., 150-170°C) OptimizeTemp->AdjustTemp Suboptimal ConsiderCatalyst Consider Using a Catalyst OptimizeTime->ConsiderCatalyst Optimal AdjustTime Adjust Time (e.g., 4-8 hours) OptimizeTime->AdjustTime Suboptimal AddCatalyst Add Lewis Acid (e.g., BF3-Et2O) ConsiderCatalyst->AddCatalyst Yes Failure Persistent Issues: Consult Further ConsiderCatalyst->Failure No/Still Fails PurifyReagents->OptimizeTemp AdjustTemp->OptimizeTime AdjustTime->ConsiderCatalyst Success Successful Synthesis AddCatalyst->Success

Caption: Troubleshooting workflow for low product yield in the synthesis of this compound.

ExperimentalWorkflow Start Start: Combine Reactants (2-amino-6-bromobenzoic acid + formamide) Heating Heat Reaction Mixture (160°C, 4-6h) Start->Heating Monitoring Monitor Progress by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Workup: Cool and Add Water Monitoring->Workup Complete Filtration Isolate Crude Product (Vacuum Filtration) Workup->Filtration Purification Purify by Recrystallization Filtration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 5-Bromoquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Bromoquinazolin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from unreacted starting materials or side-products. When synthesizing from 2-amino-6-bromobenzoic acid and a formamide source, potential impurities include:

  • Unreacted 2-amino-6-bromobenzoic acid: Due to incomplete cyclization.

  • N-formyl-2-amino-6-bromobenzoic acid: A stable intermediate that may resist cyclization.

  • Side-reaction products: Such as those arising from the decomposition of starting materials or intermediates under harsh reaction conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The optimal purification method depends on the impurity profile and the desired final purity. The most common and effective techniques are:

  • Recrystallization: An excellent method for removing small amounts of impurities and for obtaining highly crystalline material. Success is highly dependent on solvent selection.

  • Flash Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The preferred method for achieving very high purity (>99%) or for separating isomers and other closely related impurities.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A systematic approach to solvent screening is recommended. Based on the purification of analogous bromoquinazolinones, solvents like ethanol and acetic acid have been used successfully. For a new compound, start by testing solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and heptane).

Q4: My compound won't crystallize out of solution. What should I do?

A4: If crystallization does not occur upon cooling, several techniques can be employed:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface.

  • Add a seed crystal: If a small amount of pure product is available, add a single crystal to the solution.

  • Reduce the volume of solvent: The initial volume of solvent may have been too large. Gently heat the solution to evaporate some of the solvent and allow it to cool again.

  • Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the solubility of your compound.

  • Add an anti-solvent: If your compound is dissolved in a highly polar solvent, slowly add a non-polar solvent in which your compound is insoluble until the solution becomes turbid, then gently warm until it is clear and allow it to cool slowly.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Oiling out The compound's melting point is lower than the solvent's boiling point. The solution is supersaturated.Add a small amount of additional hot solvent. Vigorously stir the solution as it cools.
Low Recovery Too much solvent was used. The compound has significant solubility at low temperatures. Premature crystallization during hot filtration.Concentrate the filtrate and cool again to recover more product. Use a different solvent system where the compound is less soluble at low temperatures. Preheat the filtration apparatus.
Colored Impurities in Product Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.
Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation Inappropriate solvent system (eluent). Column overloading. Poorly packed column (channeling).Optimize the solvent system using Thin Layer Chromatography (TLC); the target compound should have an Rf of ~0.2-0.4. Reduce the amount of crude material loaded onto the column. Repack the column, ensuring a homogenous and bubble-free slurry.
Compound "streaking" on the column Compound is sparingly soluble in the eluent. Compound is acidic or basic.Add a small percentage of a more polar solvent to the eluent to improve solubility. For acidic compounds, add a small amount of acetic acid (~0.5%) to the eluent. For basic compounds, add a small amount of triethylamine (~0.5%) to the eluent.
No compound eluting Compound is not stable on silica gel. Compound is too polar for the chosen eluent.Test the stability of your compound on a silica TLC plate. If it degrades, consider using a different stationary phase like alumina. Significantly increase the polarity of the eluent. A step gradient to a highly polar solvent system (e.g., with methanol) may be required.

Experimental Protocols & Data

Note: Specific experimental data for the purification of this compound is limited in the available literature. The following protocols and data are based on closely related isomers and derivatives and should be considered as a strong starting point for optimization.

Protocol 1: Purification by Washing/Trituration (Adapted from 6-Bromoquinazolin-4(3H)-one)

This method is suitable for crude material that is relatively pure and where the main impurities are soluble in a specific solvent in which the product is not.

Methodology:

  • Transfer the crude this compound to a flask.

  • Add anhydrous ethanol and stir the suspension vigorously at room temperature for 30 minutes.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold anhydrous ethanol.

  • Dry the purified product under vacuum.

Representative Data (for 6-Bromoquinazolin-4(3H)-one):

Purification Method Solvent Yield Purity
Washing/TriturationAnhydrous Ethanol91%Not Reported
Protocol 2: Purification by Recrystallization (Adapted from various quinazolinone derivatives)

This protocol is designed to obtain high-purity, crystalline this compound.

Methodology:

  • In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Representative Data (for substituted 6-bromo-4(3H)-quinazolinones):

Recrystallization Solvent Observed Crystal Color Reported Yield
EthanolReddish brown / Dark brown66-85%
Acetic AcidBrown / Yellow70-76%
Protocol 3: Purification by Flash Column Chromatography (Adapted from a related dihydroquinazolinone)

This protocol is ideal for separating this compound from impurities of different polarities.

Methodology:

  • Select Eluent: Develop a solvent system using TLC. A mixture of a non-polar solvent (e.g., petroleum ether, hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve an Rf value of ~0.2-0.4 for the product.

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica gel bed.

  • Elute: Add the eluent to the column and apply gentle positive pressure. Collect fractions and monitor them by TLC.

  • Isolate Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Representative Data (for 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one):

Stationary Phase Eluent System Yield
Silica GelPetroleum Ether / Ethyl Acetate (4:1)51%

Visualized Workflows and Logic

Purification_Workflow General Purification Workflow for this compound crude Crude this compound wash Washing / Trituration (e.g., with Ethanol) crude->wash High initial purity column Flash Column Chromatography (e.g., PE/EtOAc) crude->column Complex mixture analysis Purity Check (TLC, HPLC, NMR) wash->analysis recrystallize Recrystallization (e.g., from Ethanol or Acetic Acid) recrystallize->analysis column->analysis hplc Preparative HPLC pure Pure this compound hplc->pure analysis->recrystallize Minor impurities analysis->hplc High purity needed analysis->pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Purity after Initial Purification start Initial Purification Yields Low Purity Product check_impurities Identify Impurities (NMR, MS, HPLC) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm side_product Side-Product? check_impurities->side_product isomer Isomeric Impurity? check_impurities->isomer unreacted_sm->side_product No re_react Optimize Reaction: Increase time/temperature unreacted_sm->re_react Yes column Perform Column Chromatography with optimized eluent side_product->column Polarity differs recrystallize Re-recrystallize from a different solvent system side_product->recrystallize Solubility differs prep_hplc Use Preparative HPLC isomer->prep_hplc Yes

Caption: Troubleshooting logic for low purity of this compound.

Technical Support Center: Synthesis of 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoquinazolin-4-ol.

Troubleshooting Guide

Common issues encountered during the synthesis of this compound are outlined below, along with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Suboptimal Temperature: The temperature might be too low for efficient cyclization or too high, leading to decomposition. 3. Incorrect Stoichiometry: An improper ratio of 2-amino-6-bromobenzoic acid to formamide can limit the reaction. 4. Poor Quality Starting Materials: Impurities in the 2-amino-6-bromobenzoic acid or formamide can interfere with the reaction.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, continue heating. 2. Optimize Temperature: The typical temperature range for this reaction is 130-160°C. Ensure consistent and accurate temperature control. 3. Use Excess Formamide: Employing a significant excess of formamide can help drive the reaction to completion. A molar ratio of 1:4 to 1:5 (acid to formamide) is common.[1] 4. Purify Starting Materials: Recrystallize 2-amino-6-bromobenzoic acid if its purity is questionable. Use freshly opened or purified formamide.
Presence of Multiple Impurities (Multiple Spots on TLC) 1. Unreacted Starting Material: Residual 2-amino-6-bromobenzoic acid. 2. Incomplete Cyclization: Presence of the N-formyl-2-amino-6-bromobenzoic acid intermediate. 3. Decarboxylation: Formation of 2-bromoaniline due to excessive heat. 4. Isomeric Impurities: Presence of other bromoquinazolinone isomers from impure starting material.1. Basic Wash: During workup, wash the crude product with a dilute sodium bicarbonate solution to remove the acidic starting material. 2. Optimize Reaction Conditions: Ensure sufficient reaction time and temperature to promote full cyclization. 3. Control Temperature: Avoid temperatures exceeding 160°C to minimize decarboxylation. 4. Use Pure Starting Material: Source high-purity 2-amino-6-bromobenzoic acid.
Product is Difficult to Purify 1. Co-precipitation of Impurities: Side products may precipitate with the desired product upon cooling. 2. Product Oiling Out: The product may not crystallize cleanly from the reaction mixture.1. Recrystallization: Use a suitable solvent system (e.g., ethanol, dimethylformamide/water) for recrystallization. 2. Trituration: Wash the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hot water, ethanol).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Niementowski reaction, which involves the thermal condensation of 2-amino-6-bromobenzoic acid with an excess of formamide.[2] This one-step process involves the initial formation of an N-formyl intermediate, followed by cyclization to the quinazolinone ring.

Q2: What are the primary side reactions to be aware of in this synthesis?

A2: The main side reactions include:

  • Incomplete Reaction: Leading to the presence of unreacted 2-amino-6-bromobenzoic acid and the intermediate, N-formyl-2-amino-6-bromobenzoic acid.

  • Decarboxylation: At elevated temperatures (typically above 150°C), the starting material, 2-amino-6-bromobenzoic acid, can undergo decarboxylation to form 2-bromoaniline. This byproduct can complicate purification and lower the yield of the desired product.

  • Formation of Isomeric Byproducts: If the starting 2-amino-6-bromobenzoic acid is contaminated with other positional isomers (e.g., 2-amino-5-bromobenzoic acid), the corresponding isomeric bromoquinazolinones will be formed.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the starting material spot (2-amino-6-bromobenzoic acid) and the appearance of the product spot (this compound) indicate the progression of the reaction. The intermediate, N-formyl-2-amino-6-bromobenzoic acid, will likely have a different Rf value from both the starting material and the final product.

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary significantly depending on the reaction conditions and the purity of the starting materials. Reported yields for similar Niementowski reactions can range from moderate to high (60-90%). Optimization of temperature, reaction time, and stoichiometry is key to achieving a high yield.

Experimental Protocols

Synthesis of this compound via Niementowski Reaction

This protocol describes a general method for the synthesis of this compound from 2-amino-6-bromobenzoic acid and formamide.

Materials:

  • 2-amino-6-bromobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (1.0 equivalent) and formamide (4.0-5.0 equivalents).

  • Heat the reaction mixture with stirring to 130-140°C.

  • Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring.

  • A precipitate of the crude this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess formamide.

  • Dry the crude product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-Amino-6-bromobenzoic Acid B N-Formyl-2-amino- 6-bromobenzoic Acid (Intermediate) A->B + Formamide (Heat) D 2-Bromoaniline (Decarboxylation Product) A->D >150°C (-CO2) C This compound (Product) B->C Cyclization (-H2O) E Isomeric Bromoquinazolinones F Unreacted Starting Material and Intermediate troubleshooting_workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure adjust_temp Adjust Temperature (130-160°C) check_conditions->adjust_temp adjust_time Increase Reaction Time (Monitor by TLC) check_conditions->adjust_time adjust_ratio Increase Formamide Ratio check_conditions->adjust_ratio purify_sm->check_conditions purification Optimize Purification (Recrystallization, Wash) adjust_temp->purification adjust_time->purification adjust_ratio->purification end Improved Yield and Purity purification->end

References

Technical Support Center: 5-Bromoquinazolin-4-OL Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Bromoquinazolin-4-OL in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The limited aqueous solubility of this compound is characteristic of many quinazolinone derivatives. This is primarily due to its molecular structure, which includes a rigid, fused heterocyclic ring system. This structure can lead to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.

Q2: What is the recommended initial solvent for preparing a stock solution of this compound?

A2: The standard initial approach for solubilizing poorly water-soluble compounds like this compound is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice. For compounds that are difficult to dissolve, gentle warming (37-40°C) and sonication can be employed to facilitate dissolution in DMSO.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.

  • Use a Co-solvent: Introducing a small percentage of a water-miscible organic co-solvent into your aqueous buffer can increase the compound's solubility.

  • Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally at or below 0.5%.[1] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability and function of your specific cells.[1]

Q5: How can pH be used to improve the solubility of this compound?

A5: The solubility of ionizable compounds is pH-dependent. This compound is predicted to be a weak acid. Therefore, increasing the pH of the aqueous buffer above its pKa will lead to the formation of its more soluble anionic form. Conversely, in acidic conditions (pH below its pKa), the compound will be in its less soluble, neutral form. It is important to ensure that the chosen pH is compatible with your biological assay.

Troubleshooting Guides

Issue 1: The compound will not dissolve in 100% DMSO.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volumeIncrease the volume of fresh, anhydrous DMSO.The compound dissolves completely.
Low-quality or hydrated DMSOUse fresh, anhydrous, high-purity DMSO.Improved dissolution of the compound.
Compound is in a highly stable crystalline formGently warm the solution (37-40°C) and use sonication to aid dissolution.The additional energy helps to break down the crystal lattice.

Issue 2: The DMSO stock solution precipitates upon storage at 4°C or -20°C.

Possible Cause Troubleshooting Step Expected Outcome
Temperature-dependent solubility in DMSOStore the stock solution at room temperature if the compound's stability permits.The compound remains in solution.
Supersaturated solutionIf refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before use.The precipitate dissolves back into solution.

Issue 3: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Compound precipitation in the assay mediumVisually inspect the assay plate for precipitates. Reduce the final compound concentration or use a co-solvent.Consistent and reproducible assay results.
DMSO toxicityPerform a DMSO dose-response experiment to determine the non-toxic concentration range for your cell line.Minimized vehicle-induced effects on the assay.
Compound instability in the assay mediumAssess the compound's stability in the assay buffer over the experiment's duration.Understanding the compound's stability profile allows for adjustments in the experimental timeline.

Quantitative Data Summary

Solvent System Temperature (°C) Solubility (µg/mL) Molar Solubility (µM)
100% DMSO25
100% Ethanol25
PBS (pH 7.4)25
PBS (pH 8.0)25
PBS (pH 9.0)25
Assay Buffer + 1% DMSO37
Assay Buffer + 5% Ethanol37

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous, high-purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to a series of wells.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.

  • Perform serial dilutions by transferring 100 µL from the first well to the next well containing 100 µL of PBS, and so on.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect the plate for any signs of precipitation against a dark background.

  • Quantify the concentration of the dissolved compound in the supernatant of each well using a validated analytical method, such as HPLC-UV.

  • The highest concentration at which no precipitate is observed is the kinetic solubility.

Protocol 2: Determining the Effect of pH on Solubility

This protocol helps to assess how changes in pH affect the solubility of this compound.

Materials:

  • This compound

  • DMSO (anhydrous, high-purity)

  • A series of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0, 9.0)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In separate microcentrifuge tubes, add an excess amount of this compound powder to each buffer of a different pH.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved this compound using a validated HPLC-UV method.

  • Plot the solubility as a function of pH.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_solubility_test Solubility Testing cluster_assay Biological Assay stock Prepare 10 mM stock in 100% DMSO dilution Dilute into aqueous buffer stock->dilution Initial Step incubation Incubate and equilibrate dilution->incubation analysis Analyze for precipitation incubation->analysis assay_prep Prepare final assay concentration analysis->assay_prep If soluble run_assay Perform biological assay assay_prep->run_assay

Caption: General workflow for preparing and testing the solubility of this compound.

troubleshooting_logic start Compound Precipitates in Assay check_dmso Is final DMSO > 0.5%? start->check_dmso reduce_dmso Lower DMSO concentration check_dmso->reduce_dmso Yes check_conc Is compound concentration too high? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Reduce final compound concentration check_conc->lower_conc Yes use_cosolvent Use a co-solvent (e.g., Ethanol, PEG) check_conc->use_cosolvent No adjust_ph Adjust buffer pH (if compatible) check_conc->adjust_ph No end Solubility Improved lower_conc->end use_cosolvent->end adjust_ph->end

Caption: Troubleshooting logic for addressing compound precipitation in biological assays.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for catalyst selection in cross-coupling reactions involving 5-bromoquinazolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[1][3][4][5]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[1][6][7][8]

  • Heck Coupling: For the synthesis of alkenyl-substituted quinazolinones.[1]

Q2: How does the quinazolin-4-ol moiety influence the cross-coupling reaction?

A2: The quinazolin-4-ol core can present unique challenges. The amide N-H proton can be acidic and may interact with the base or catalyst. This can sometimes lead to solubility issues or undesired side reactions.[9] In some cases, the nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially deactivating the catalyst.[10] Careful selection of the base and ligand is crucial to mitigate these effects.

Q3: What are the primary considerations for selecting a palladium catalyst and ligand?

A3: The choice of catalyst system is critical for a successful reaction. Key factors include:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various well-defined precatalysts are commonly used. Precatalysts can offer better reliability and milder reaction conditions.[3][11][12]

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle.[13]

    • For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are often required, especially for less reactive coupling partners.[12][13][14]

    • For Sonogashira reactions, phosphine ligands like PPh₃ are common, often in conjunction with a copper(I) co-catalyst.[6][7][8]

    • For Heck reactions, ligands such as P(o-tolyl)₃ are frequently employed.[1]

Q4: What are common side reactions, and how can they be minimized?

A4: Several side reactions can occur, leading to reduced yield and purification challenges:

  • Hydrodehalogenation: Replacement of the bromine atom with hydrogen. This can be caused by catalyst decomposition or the presence of water. Using anhydrous solvents and maintaining an inert atmosphere can help.[12]

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.[2] Proper degassing of the reaction mixture is essential.

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation. This can be an issue with certain heteroaryl boronic acids.[2]

Catalyst and Condition Selection Tables

The following tables summarize typical starting conditions for various cross-coupling reactions with bromo-heterocyclic systems, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9075-85

Note: Data is representative of typical results for similar heterocyclic systems.[15]

Table 2: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10088-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11085-92
3BenzylamineG3-XPhos (2)-LHMDSTHF8080-90

Note: Data is compiled and representative of typical results found in the literature.[12][16]

Table 3: Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF8090-98
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)i-Pr₂NHTHFRT85-95
31-HexynePd(OAc)₂ (2)CuI (4)Et₃N/DMFDMF6088-94

Note: Data is representative of typical results for similar heterocyclic systems.[14][17]

Table 4: Heck Coupling Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10070-85
2Ethyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile10075-88

Note: Data is compiled from methodologies for similar heterocyclic systems.[1][15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Deactivated by oxygen or moisture.- Ensure all reagents and solvents are anhydrous and degassed. - Prepare the reaction under a strictly inert atmosphere (Argon or Nitrogen). - Use a high-quality palladium precatalyst.[12]
2. Incorrect Base: Base may be too weak or incompatible.- For unprotected N-H substrates, consider a strong, non-nucleophilic base like LiHMDS. - For Suzuki couplings, K₃PO₄ is often a robust choice.[18] - For Buchwald-Hartwig, NaOtBu or KOtBu are standard.
3. Poor Substrate Solubility: Starting material not fully dissolved.- Screen for a more suitable solvent or solvent mixture (e.g., Dioxane, Toluene, DMF).[19] - Increase reaction temperature.
4. Inefficient Ligand: Ligand may not be suitable for the specific substrate.- Screen a panel of bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[12][13] Electron-rich ligands can promote oxidative addition.[2]
Formation of Hydrodehalogenation Side Product 1. Catalyst Decomposition: Leads to palladium black formation.- Lower the reaction temperature. - Increase the ligand-to-palladium ratio slightly.[12]
2. Presence of Water: Water can act as a proton source.- Use rigorously dried solvents and reagents.
Formation of Homocoupling Product 1. Oxygen in the Reaction: Promotes oxidative homocoupling.- Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles).[2]
2. Pd(II) Species Present: Can catalyze homocoupling of boronic acids.- If using a Pd(II) source, ensure complete reduction to Pd(0).[2][11]
Catalyst Decomposition (Reaction turns black) 1. High Temperature: Can lead to catalyst agglomeration.- Reduce the reaction temperature.
2. Insufficient Ligand: Not enough ligand to stabilize the Pd(0) species.- Increase the ligand-to-palladium ratio. A 1:1 to 1:2.2 Pd:ligand ratio is common.
Poor Reproducibility 1. Inconsistent Reagent Quality: Variable purity of catalyst, ligand, or base.- Use high-purity reagents from a reliable source.
2. Variable Water Content: Especially with bases like K₃PO₄.- Grind the base to a fine powder before use. Consider adding a small, controlled amount of water if using anhydrous conditions with K₃PO₄, as it can be beneficial.[20]
3. Atmospheric Conditions: Inconsistent inert atmosphere.- Standardize the procedure for setting up reactions under an inert atmosphere.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)

  • Ligand (if required, e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas three times.[18]

  • Add the degassed solvent mixture via syringe.

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, add this compound, the palladium precatalyst, and the base to a flame-dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Cross_Coupling_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-X)L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M (e.g., R-B(OH)₂) Pd(II)_Coupling_Partner Pd(II) Intermediate (Ar-Pd(II)-R)L_n Transmetalation->Pd(II)_Coupling_Partner Reductive_Elimination Reductive Elimination Pd(II)_Coupling_Partner->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[2][13]

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active? (Inert atmosphere, anhydrous conditions) start->check_catalyst check_conditions Are reaction conditions optimal? (Base, Solvent, Temperature) check_catalyst->check_conditions Yes re_run Re-run with fresh catalyst under strictly inert/anhydrous conditions check_catalyst->re_run No check_ligand Is the ligand appropriate? check_conditions->check_ligand Yes optimize_base Screen different bases (e.g., K₃PO₄, NaOtBu, LiHMDS) check_conditions->optimize_base No optimize_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->optimize_ligand No success Successful Coupling check_ligand->success Yes re_run->check_conditions optimize_base->check_ligand optimize_ligand->success

Caption: Troubleshooting workflow for low product yield in cross-coupling reactions.[18]

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Yield Yield Catalyst->Yield determines activity Ligand Ligand Ligand->Yield influences rate Side_Reactions Side Reactions Ligand->Side_Reactions can suppress Base Base Base->Yield activates nucleophile Base->Side_Reactions can promote Solvent Solvent Solvent->Yield affects solubility Temperature Temperature Temperature->Yield affects rate Selectivity Selectivity Temperature->Selectivity lower T = higher selectivity Temperature->Side_Reactions higher T can increase

Caption: Logical relationships between key reaction parameters and outcomes.

References

preventing byproduct formation in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to address common challenges in quinazolinone synthesis, with a primary focus on minimizing and preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in quinazolinone synthesis and why do they form?

A1: Byproduct formation is highly dependent on the specific synthetic route, but several common side products are frequently encountered:

  • Acyclic Intermediates: The most common byproduct is the uncyclized N-acylanthranilamide intermediate. This occurs when the final ring-closing step (cyclodehydration) is incomplete due to insufficient heat, incorrect pH, or steric hindrance.[1]

  • Hydrolysis Products: The presence of excess water can lead to the hydrolysis of starting materials, intermediates, or the final quinazolinone product, especially under harsh acidic or basic conditions.[1]

  • Self-Condensation Products: Starting materials, such as 2-aminobenzamides, can potentially react with themselves if the reaction conditions are not optimized for the desired pathway.[1]

  • Oxidation Products: In some reactions, particularly those involving sensitive functional groups or carried out in the presence of air, oxidation can lead to byproducts like quinazoline N-oxides.[2]

  • Over-Alkylation/Arylation: When using reactive alkylating or arylating agents, multiple substitutions can occur on the quinazolinone ring or its substituents if stoichiometry and temperature are not carefully controlled.[1]

Q2: My reaction yield is low, and I'm primarily isolating unreacted starting materials. What are the likely causes and solutions?

A2: Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction setup.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical. For thermal condensations like the Niementowski synthesis, temperatures of 130–150°C are often required for the cyclization step.[3] Consider incrementally increasing the temperature or extending the reaction time.

  • Catalyst Deactivation: In metal-catalyzed syntheses (e.g., using copper or palladium), the catalyst can be deactivated by impurities in the starting materials or solvents.[1] Ensure all reagents are pure and consider using a higher catalyst loading or adding fresh catalyst.

  • Improper Solvent: The solvent must fully solubilize the reactants. Common solvents for quinazolinone synthesis include DMF, DMSO, and toluene.[1] If solubility is an issue, a different solvent system may be required.

  • Steric Hindrance: Bulky substituents on the starting materials can slow the reaction rate, requiring more forcing conditions (higher temperature or longer time) to achieve full conversion.[1]

Q3: I am attempting a Niementowski synthesis between an anthranilic acid and an amide, but the reaction stops at the N-acylanthranilic acid intermediate. How can I promote the final cyclization?

A3: The cyclization of the N-acylanthranilic acid intermediate is often the rate-limiting step and requires the removal of a water molecule.

  • Increase Temperature: This is the most direct approach. Traditional Niementowski reactions often require high temperatures to drive the dehydration and ring closure.[4]

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is highly effective for this transformation, significantly reducing reaction times and often improving yields by efficiently promoting the cyclization.[3][4]

  • Dehydrating Agents: In some cases, adding a dehydrating agent or using a Dean-Stark apparatus to azeotropically remove water can facilitate the cyclization, although this is less common in the classical Niementowski reaction.

Q4: How can I avoid the formation of an enamine byproduct during a Friedländer-type synthesis?

A4: The Friedländer annulation can proceed through two main pathways: an initial aldol addition or the formation of a Schiff base. An enamine structure can be observed as a byproduct when the reaction is initiated via an intermolecular aldol reaction.[5] To favor the desired cyclized quinoline or quinazolinone product, you can:

  • Modify Catalysis: The choice of an acid or base catalyst can influence the reaction pathway. Base catalysts like piperidine or KOH are traditionally used.[6] Experimenting with different catalysts (e.g., Lewis acids, p-toluenesulfonic acid) can alter the selectivity and favor the cyclization pathway over the stable enamine intermediate.[7][8]

  • Adjust Temperature: Reaction temperature can influence the equilibrium between the intermediates. Optimizing the temperature may favor the subsequent cyclization and dehydration steps.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during quinazolinone synthesis.

G Troubleshooting Workflow for Quinazolinone Synthesis problem problem cause cause solution solution check check start Problem Identified p1 Low Yield / Incomplete Reaction start->p1 p2 Multiple Products / Byproducts start->p2 p3 Product Degradation start->p3 c1a Suboptimal Conditions (Temp, Time) p1->c1a c1b Poor Reagent Quality p1->c1b c1c Catalyst Inactivity p1->c1c c2a Incomplete Cyclization p2->c2a c2b Side Reactions (e.g., Hydrolysis) p2->c2b c2c Self-Condensation p2->c2c c3a Reaction Too Harsh p3->c3a c3b Air/Moisture Sensitivity p3->c3b s1a Increase Temp/Time Use Microwave Synthesis c1a->s1a s1b Purify Starting Materials Dry Solvents c1b->s1b s1c Use Fresh Catalyst Increase Loading c1c->s1c s2a Increase Temperature Ensure Anhydrous Conditions c2a->s2a s2b Use Dry Solvents Run Under Inert Gas c2b->s2b s2c Optimize Stoichiometry Adjust Reactant Addition Rate c2c->s2c s3a Lower Temperature Reduce Reaction Time c3a->s3a s3b Run Under N2 or Argon c3b->s3b

Caption: A logical workflow for diagnosing and resolving common synthesis issues.

Summary of Common Issues and Solutions
ProblemProbable CauseRecommended Solution(s)
Low Product Yield Incomplete reaction due to low temperature or short duration.Increase reaction temperature and/or time. Consider switching to microwave-assisted synthesis to improve efficiency.[1][3]
Poor quality of starting materials or solvents (e.g., presence of water).Purify starting materials. Use anhydrous solvents and reagents.[1]
Deactivated catalyst in metal-catalyzed reactions.Ensure glassware is clean. Use fresh catalyst or increase catalyst loading.[1]
Multiple Products in Mixture Incomplete cyclization leading to acyclic intermediates.Increase temperature to promote the final ring-closing step. Ensure anhydrous conditions.[1]
Hydrolysis of reactants or products.Perform the reaction under an inert atmosphere (N₂ or Ar) with dry solvents.[1]
Self-condensation of starting materials.Optimize the stoichiometry and consider slow addition of one reactant to the other.[1]
Product Decomposition Reaction conditions (temperature, time) are too harsh.Reduce the reaction temperature or shorten the reaction time.[1]
Product is sensitive to air or moisture.Conduct the reaction and workup under an inert atmosphere.[1]

Preventing Byproducts in the Niementowski Synthesis

The Niementowski synthesis, a thermal condensation of an anthranilic acid with an amide, is a foundational method for creating 4(3H)-quinazolinones.[4] The primary challenge is ensuring the complete cyclization of the N-acylanthranilic acid intermediate.

G Byproduct Formation in Niementowski Synthesis reactant reactant intermediate intermediate product product byproduct byproduct condition condition R1 Anthranilic Acid + Amide C1 Heat (e.g., 100-120°C) R1->C1 I1 N-Acylanthranilic Acid (Acyclic Intermediate) C2 High Heat / MW (e.g., 130-150°C) - H₂O I1->C2 Desired Pathway C3 Insufficient Heat / Short Time I1->C3 Incomplete Reaction P1 Desired Quinazolinone B1 Isolated Byproduct C1->I1 C2->P1 C3->B1

Caption: Reaction pathway showing the formation of the desired quinazolinone vs. the byproduct.

Comparative Data: Conventional vs. Microwave Synthesis

Microwave-assisted synthesis has been shown to dramatically improve the efficiency of the Niementowski reaction, leading to higher yields in shorter times, thereby minimizing the chance of isolating the intermediate byproduct.

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating180-1903-5 hours60-75[4]
Microwave (Solid Support)Optimized4-10 minutes>80[4][9]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones[1]

This protocol describes a one-pot synthesis that is efficient and minimizes byproduct formation.

Materials:

  • Anthranilic acid (1.0 eq)

  • Trimethyl orthoformate (1.2 eq)

  • Substituted amine (1.2 eq)

  • Ethanol (as solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (e.g., 5 mmol, 685 mg), trimethyl orthoformate (6 mmol, 0.66 mL), and the desired amine (6 mmol).

  • Add ethanol (10 mL) to the vessel and seal it.

  • Place the vessel in the microwave reactor and irradiate the mixture at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the quinazolinone.

  • Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Fused Quinazolinones via Benzoxazinone Intermediate[10]

This traditional two-step method is robust but requires careful control to avoid isolating intermediates.

Step A: Synthesis of the Benzoxazinone Intermediate

  • Dissolve anthranilic acid (1.0 eq) in a suitable solvent (e.g., pyridine or THF).

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Add acetic anhydride (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours to effect ring closure and dehydration.

  • Remove the solvent under reduced pressure. The resulting crude benzoxazinone residue can often be used directly in the next step.

Step B: Formation of the Fused Quinazolinone

  • Dissolve the crude benzoxazinone intermediate from Step A in ethanol.

  • Add an excess of an amine source, such as hydrazine hydrate or ammonium acetate (2.0-5.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the final fused quinazolinone product.[10]

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromoquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Bromoquinazolin-4-ol. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 2-amino-6-bromobenzoic acid. This starting material already contains the necessary bromine atom at the desired position on the benzene ring. Alternative routes might involve the bromination of a pre-formed quinazolin-4-ol, but this can lead to issues with regioselectivity.

Q2: What are the typical reaction conditions for the synthesis of this compound from 2-amino-6-bromobenzoic acid?

A2: A widely used method is the reaction of 2-amino-6-bromobenzoic acid with a source of one carbon atom, which forms the C2 of the quinazolinone ring. Common reagents and conditions include heating with formamide or reacting with triethyl orthoformate. Microwave-assisted synthesis can also be employed to reduce reaction times and potentially increase yields.

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Scaling up this synthesis presents several challenges:

  • Exothermic Reaction Control: The cyclization reaction can be exothermic. Proper heat management is crucial to avoid side reactions and ensure safety.

  • Reagent Addition: The rate of addition of reagents on a large scale needs to be carefully controlled to maintain a consistent reaction temperature and concentration profile.

  • Product Precipitation and Isolation: The product often precipitates from the reaction mixture upon cooling. Ensuring efficient and complete precipitation, followed by effective filtration and washing on a large scale, is critical for maximizing yield and purity.

  • Purification: Recrystallization is a common purification method. Finding a suitable solvent system that provides good recovery and high purity can be more challenging at a larger scale.

Q4: How can the purity of this compound be improved during scale-up?

A4: To improve purity during scale-up, consider the following:

  • Starting Material Quality: Ensure the high purity of the 2-amino-6-bromobenzoic acid.

  • Optimized Reaction Conditions: Tightly control the reaction temperature and time to minimize the formation of byproducts.

  • Washing Procedures: After filtration, a thorough washing of the crude product with appropriate solvents (e.g., water, ethanol) is essential to remove unreacted starting materials and soluble impurities.

  • Recrystallization: A carefully optimized recrystallization process is highly effective. This involves selecting a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q5: Are there any specific safety precautions for the synthesis of this compound?

A5: Standard laboratory safety protocols should be followed. Specific precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Being cautious with hot formamide, as it can cause severe burns.

  • Handling solid powders carefully to avoid inhalation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.1a. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
2. Sub-optimal reaction conditions.2a. Optimize the ratio of 2-amino-6-bromobenzoic acid to formamide.
3. Degradation of starting material or product.3a. Ensure the reaction temperature is not excessively high.
4. Inefficient product isolation.4a. Ensure complete precipitation of the product before filtration. Check the pH of the solution if applicable. Wash the filter cake with a minimal amount of cold solvent to avoid product loss.
Product is an off-color or contains visible impurities 1. Impure starting materials.1a. Check the purity of 2-amino-6-bromobenzoic acid and formamide. Purify if necessary.
2. Side reactions due to excessive heat.2a. Maintain a consistent and optimal reaction temperature.
3. Inadequate washing of the crude product.3a. Wash the crude product thoroughly with appropriate solvents to remove colored impurities.
4. Inefficient recrystallization.4a. Re-dissolve the product in a suitable hot solvent and allow it to cool slowly for better crystal formation. The use of activated carbon during recrystallization can help remove colored impurities.
Difficulty in filtering the product 1. Very fine particle size of the precipitate.1a. Allow the product to crystallize slowly without agitation to form larger crystals.
2. Clogging of the filter paper.2a. Use a larger filter funnel or a different type of filter medium.
Product is not precipitating from the reaction mixture 1. Product is too soluble in the reaction solvent at room temperature.1a. Cool the reaction mixture in an ice bath to induce precipitation.
2. Insufficient product formation.2a. Refer to "Low or No Product Yield" section.
3. The pH of the solution is not optimal for precipitation.3a. Adjust the pH of the solution. Quinazolinones are often less soluble at a neutral pH.

Experimental Protocols

Synthesis of this compound from 2-Amino-6-bromobenzoic Acid

This protocol is adapted from established procedures for the synthesis of isomeric bromoquinazolinones.

Materials:

  • 2-Amino-6-bromobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (4-5 equivalents).

  • Heat the reaction mixture to 130-140 °C with stirring.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with deionized water, followed by a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Bromo-Substituted Quinazolin-4-ols.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-bromobenzoic acidFormamide130491[1]
2-Amino-5-bromobenzoic acidTriethyl orthoformate, Phenylmethanamine, I2, EthanolReflux6-[1]
2-Amino-4-bromobenzoic acidFormamide1304-

Note: The yield for the synthesis of 7-Bromoquinazolin-4-ol was not specified in the provided reference.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start 2-Amino-6-bromobenzoic Acid + Formamide heating Heat to 130-140 °C (4-6 hours) start->heating Reflux cooling Cool to RT heating->cooling precipitation Add Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water & Cold Ethanol filtration->washing drying Vacuum Drying washing->drying recrystallization Recrystallization (e.g., from Ethanol) drying->recrystallization final_product Pure this compound recrystallization->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Sub-optimal Conditions problem->cause2 cause3 Degradation problem->cause3 cause4 Isolation Loss problem->cause4 solution1 Increase Reaction Time/Temp. Monitor with TLC/LC-MS cause1->solution1 solution2 Optimize Reagent Ratios cause2->solution2 solution3 Control Temperature Carefully cause3->solution3 solution4 Ensure Complete Precipitation & Minimal Wash Loss cause4->solution4 signaling_pathway EGF EGF EGFR EGFR EGF->EGFR RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazolinone-based Inhibitor (derived from This compound) Inhibitor->EGFR

References

stability issues of 5-Bromoquinazolin-4-OL in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoquinazolin-4-OL. The information provided is intended to assist in identifying and resolving potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing a change in the color of my this compound solution over time. What could be the cause?

A1: A change in the color of your solution is a common indicator of chemical degradation. This can be caused by several factors, including:

  • Oxidation: The quinazolinone scaffold can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities.

  • Hydrolysis: Depending on the pH of your solution, the lactam ring in the quinazolinone structure may be susceptible to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.[1] It is recommended to store solutions in amber vials or protect them from light.

Q2: My compound is precipitating out of solution. What steps can I take to improve its solubility and stability?

A2: Precipitation indicates that the compound's concentration is above its solubility limit in the chosen solvent system. To address this:

  • Solvent Selection: Experiment with a range of solvents. While DMSO is a common choice for initial solubilization, its presence in aqueous buffers can sometimes lead to precipitation. Co-solvents such as ethanol, methanol, or polyethylene glycol (PEG) may improve solubility.

  • pH Adjustment: The solubility of this compound is likely pH-dependent due to the presence of acidic and basic functional groups. Systematically varying the pH of your buffer system may identify a range where solubility is optimal.

  • Temperature: Gently warming the solution may help dissolve the compound. However, be cautious as elevated temperatures can also accelerate degradation.[1][2]

  • Stock Concentration: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium immediately before use.

Q3: I suspect my this compound is degrading. How can I confirm this and identify the degradation products?

A3: To confirm degradation and identify the byproducts, you will need to use analytical techniques that can separate and identify the parent compound from its degradants.[3] Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the most common and effective way to monitor the purity of your compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry.[3] LC-MS can provide the molecular weights of the degradation products, which is a crucial first step in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can be used to determine its complete chemical structure.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Question: I am getting variable results in my cell-based/enzymatic assays using this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a classic sign of compound instability in the assay medium. The compound may be degrading over the time course of the experiment, leading to a decrease in the effective concentration.

    Troubleshooting Steps:

    • Pre-incubation Study: Incubate the compound in your final assay buffer (without cells or enzymes) for the duration of your experiment.

    • Time-Point Analysis: At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC to quantify the remaining amount of this compound.

    • Data Comparison: Compare the concentration of the compound at the beginning and end of the incubation period. A significant decrease suggests that degradation is occurring.

    • Corrective Actions:

      • If degradation is observed, consider reducing the incubation time of your assay if possible.

      • Prepare fresh dilutions of the compound immediately before each experiment.

      • Evaluate the stability of the compound in different assay media.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Question: I am analyzing my stock solution of this compound by HPLC and see new, smaller peaks that were not there when the solution was freshly prepared. What do these peaks represent?

  • Answer: The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products.

    Troubleshooting and Identification Workflow:

    G start New Peaks Observed in HPLC check_blank Analyze a Solvent Blank start->check_blank blank_ok Peaks are Not in Blank check_blank->blank_ok blank_bad Peaks are in Blank (Contamination) check_blank->blank_bad lcms Analyze Sample by LC-MS blank_ok->lcms get_mw Determine Molecular Weights of New Peaks lcms->get_mw propose Propose Potential Degradation Structures get_mw->propose forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Light, Heat) propose->forced_degradation compare Compare Degradant Peaks with Observed Impurities forced_degradation->compare confirm Confirm Degradation Pathway compare->confirm

    Troubleshooting workflow for identifying unknown peaks.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents

This table provides a template for how to present stability data. The values are for illustrative purposes only.

Solvent System (at 25°C)Initial Purity (%)Purity after 24h (%)Purity after 72h (%)
100% DMSO99.599.499.2
PBS (pH 7.4) with 1% DMSO99.595.188.7
Acetate Buffer (pH 5.0) with 1% DMSO99.598.296.5
Tris Buffer (pH 8.5) with 1% DMSO99.592.381.0
Table 2: Example of Forced Degradation Study Results

This table illustrates the type of data generated from a forced degradation study.[4] The values are hypothetical.

Stress ConditionDurationParent Compound Remaining (%)Major Degradation Product (% Peak Area)
0.1 M HCl at 60°C24h85.212.1
0.1 M NaOH at 60°C24h78.918.5
10% H₂O₂ at 25°C24h90.58.3
UV Light (254 nm)24h94.14.7
Heat (80°C)72h96.32.5

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

Protocol 2: Forced Degradation Study
  • Objective: To intentionally degrade the sample to identify potential degradation pathways and products.

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 20% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 72 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the HPLC method described in Protocol 1.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a plausible, though hypothetical, degradation pathway for this compound under harsh acidic or basic conditions, leading to the hydrolysis of the lactam ring.

G parent This compound intermediate Ring-Opened Intermediate parent->intermediate Hydrolysis (H+ or OH-) degradant 2-Amino-5-bromobenzoic acid intermediate->degradant Decarboxylation/Further Degradation

References

Technical Support Center: Synthesis of 5-Bromoquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromoquinazolin-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the work-up and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield After Work-up

Question: I have completed the reaction of 2-amino-5-bromobenzamide with formic acid, but after the work-up, I have a very low yield of this compound. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in quinazolinone syntheses can arise from several factors. A systematic evaluation of your experimental procedure is key to identifying the issue.

Possible Causes & Solutions:

  • Incomplete Reaction: The cyclization reaction may not have gone to completion.

    • Troubleshooting: Before the work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material (2-amino-5-bromobenzamide).

  • Product Loss During Extraction: The product may have poor solubility in the chosen extraction solvent or may remain in the aqueous layer.

    • Troubleshooting: Optimize the pH of the aqueous layer during the work-up to ensure the product is in its neutral, less water-soluble form. Perform extractions with different organic solvents such as ethyl acetate or dichloromethane to find the most effective one for your product.

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical.

    • Troubleshooting: Ensure your reaction is conducted at the optimal temperature. Some classical methods may require high temperatures (above 120°C). Consider performing small-scale reactions at different temperatures to find the optimal condition.

  • Poor Quality of Starting Materials: Impurities in the 2-amino-5-bromobenzamide or formic acid can lead to side reactions.

    • Troubleshooting: Verify the purity of your starting materials using appropriate analytical techniques like NMR or melting point determination.

2. Difficulty in Purifying the Product

Question: My crude this compound is impure, and I am struggling to purify it by column chromatography/recrystallization. What are the common impurities and what purification strategies can I use?

Answer: Purification of quinazolinone derivatives can be challenging due to the presence of byproducts and unreacted starting materials.

Common Impurities & Purification Strategies:

  • Unreacted 2-amino-5-bromobenzamide: This is a common impurity if the reaction is incomplete.

    • Purification: This impurity is generally more polar than the product. Column chromatography on silica gel using a gradient elution, for example, starting with a non-polar solvent system (like hexanes/ethyl acetate) and gradually increasing the polarity, should effectively separate the product from the starting material.

  • Formic Acid Adducts or Side Products: Excess formic acid can sometimes lead to the formation of N-formylated byproducts.

    • Purification: These byproducts can often be removed by washing the crude product with a dilute sodium bicarbonate solution during the work-up. If they persist, column chromatography is usually effective.

  • Product Tailing on Silica Gel Column: The product may streak or "tail" on the silica gel column, leading to poor separation.

    • Troubleshooting: Consider deactivating the silica gel with triethylamine before use. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Difficulty in Finding a Suitable Recrystallization Solvent: The product may be too soluble or insoluble in common solvents.

    • Troubleshooting: Test the solubility of your crude product in a variety of solvents at both room temperature and their boiling points to find a suitable solvent or solvent pair for recrystallization. For quinazolinones, ethanol is often a good starting point for recrystallization.

Quantitative Data Summary

The following table summarizes typical data that may be expected during the synthesis of quinazolinone derivatives. Please note that specific values for this compound may vary depending on the exact reaction conditions and scale.

ParameterTypical Value/RangeNotes
Reaction Time 2 - 24 hoursHighly dependent on the synthetic method and temperature.
Yield 60 - 90%Can be lower depending on the scale and purity of reagents.
Melting Point VariesThe melting point of the purified product should be sharp.
Purity (by HPLC) >95%After successful purification.

Experimental Protocol: Work-up and Purification

This protocol describes a general procedure for the work-up and purification of this compound following its synthesis from 2-amino-5-bromobenzamide and formic acid.

1. Reaction Quenching and Neutralization: a. After confirming the completion of the reaction by TLC, cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. c. Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Use pH paper to monitor the pH.

2. Extraction: a. Transfer the neutralized mixture to a separatory funnel. b. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). c. Combine the organic layers.

3. Washing and Drying: a. Wash the combined organic layers with brine (1 x 50 mL). b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter off the drying agent.

4. Solvent Removal: a. Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • A. Recrystallization: i. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol). ii. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. iii. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
  • B. Column Chromatography: i. Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). ii. Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column. iii. Elute the column with the chosen solvent system, collecting fractions. iv. Monitor the fractions by TLC to identify those containing the pure product. v. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Work-up and Purification

Workup_Purification_Workflow cluster_reaction Reaction Completion cluster_workup Work-up Procedure cluster_purification Purification Reaction Crude Reaction Mixture (this compound) Quenching Quenching (Ice-water) Reaction->Quenching Neutralization Neutralization (aq. NaHCO3) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Bromoquinazolin-4-ol and 6-Bromoquinazolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological profiles of 5- and 6-substituted bromoquinazolinones, highlighting the current landscape of research and future directions.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The position of substituents on the quinazolinone ring can profoundly influence the pharmacological profile of the resulting compounds. This guide provides a comparative overview of the biological activities of derivatives of two closely related isomers: 5-Bromoquinazolin-4-ol and 6-Bromoquinazolin-4-ol.

Anticancer Activity

Derivatives of 6-Bromoquinazolin-4-ol have been extensively investigated for their potential as anticancer agents. In contrast, there is a notable scarcity of published data on the anticancer activity of this compound derivatives.

6-Bromoquinazolin-4-ol Derivatives

A number of studies have demonstrated that the 6-bromo-quinazolin-4-one scaffold is a promising template for the design of potent anticancer agents. These derivatives often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 6-Bromoquinazolin-4-ol Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
3-(3-Fluorophenyl)-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)0.53[1]
3-(3-Fluorophenyl)-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneSW480 (Colon)1.95[1]
6-(2-Aminobenzo[d]thiazol-5-yl)-3-benzylquinazolin-4(3H)-one derivative (Compound 45)A549 (Lung)0.44[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented in Table 1 highlights the significant cytotoxic potential of 6-bromoquinazolin-4-ol derivatives against various cancer cell lines.

This compound Derivatives

The available literature on the anticancer properties of this compound derivatives is limited. One study focused on the development of dual PI3K/HDAC inhibitors based on the 5-bromo-quinazolinone scaffold. While these compounds showed potent enzymatic inhibition, direct comparisons of their anticancer activity with 6-bromo derivatives in the same study are not available. This represents a significant knowledge gap and an area for future research.

Antibacterial Activity

Similar to the trend observed in anticancer research, derivatives of 6-Bromoquinazolin-4-ol have been more extensively studied for their antibacterial properties compared to their 5-bromo counterparts.

6-Bromoquinazolin-4-ol Derivatives

Derivatives of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one have demonstrated significant antibacterial and antifungal activities. Another study reported that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited notable antibacterial activity.

Table 2: Antibacterial Activity of a Representative 6-Bromoquinazolin-4-ol Derivative

DerivativeBacterial StrainZone of Inhibition (mm)
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneStaphylococcus aureus16
Bacillus species14
Escherichia coli12
Klebsiella pneumonia10
This compound Derivatives

Currently, there is a lack of specific data in the public domain detailing the antibacterial activity of this compound or its simple derivatives. This underscores the need for further investigation into the antimicrobial potential of this isomeric scaffold.

Mechanism of Action and Signaling Pathways

The anticancer activity of many quinazolinone derivatives, including those with a 6-bromo substitution, is often attributed to the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant signaling is a hallmark of many cancers.

Below is a diagram illustrating the general mechanism of EGFR inhibition by quinazolinone-based compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates AKT->Proliferation Promotes Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibits (ATP competitive)

Caption: General EGFR signaling pathway and its inhibition by quinazolinone-based compounds.

The mechanism of antibacterial action for quinazolinone derivatives is less clearly defined and may vary depending on the specific substitutions. Some studies suggest that these compounds may interfere with bacterial cell wall synthesis or other essential cellular processes.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of the biological activities of bromoquinazolinone derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromoquinazolin-4-ol derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of bromoquinazolinone derivatives.

workflow start Starting Materials (e.g., 5- or 6-bromoanthranilic acid) synthesis Chemical Synthesis of Bromoquinazolinone Derivatives start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification biological_screening Biological Screening purification->biological_screening anticancer Anticancer Activity (e.g., MTT Assay) biological_screening->anticancer antibacterial Antibacterial Activity (e.g., MIC Determination) biological_screening->antibacterial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antibacterial->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of bromoquinazolinone derivatives.

Conclusion and Future Perspectives

The available scientific literature strongly suggests that the 6-bromoquinazolin-4-one scaffold is a valuable starting point for the development of novel anticancer and antibacterial agents. The position of the bromine atom at the 6-position appears to be favorable for these biological activities, as evidenced by the numerous potent derivatives that have been synthesized and evaluated.

In stark contrast, the biological potential of this compound and its derivatives remains largely unexplored. The lack of data for this isomer presents a significant opportunity for future research. A systematic investigation into the synthesis and biological evaluation of a library of this compound derivatives is warranted to determine if this scaffold holds similar or perhaps unique therapeutic potential.

Direct, head-to-head comparative studies of 5- and 6-bromoquinazolin-4-ol derivatives against a panel of cancer cell lines and bacterial strains would be invaluable for elucidating the structure-activity relationships and the impact of the bromine substitution pattern on biological activity. Such studies would provide a clearer understanding of the therapeutic promise of these two isomeric classes of compounds and guide the rational design of more effective and selective drug candidates.

References

A Comparative Analysis of Bromo-Substituted Quinazolinone Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the structure-activity relationships, inhibitory concentrations, and mechanisms of action of promising bromo-substituted quinazolinone compounds in oncology.

The quinazolinone scaffold is a well-established privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic addition of a bromine atom to this scaffold has been shown to significantly enhance the biological activity of these compounds, particularly in the realm of oncology.[2] This guide provides a comparative study of various bromo-substituted quinazolinone inhibitors, presenting key experimental data to inform future drug discovery and development efforts.

The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][3] Notably, the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers, is a key target.[1][2][4] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing its activation and subsequent downstream signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

Comparative In Vitro Anticancer Activity

The cytotoxic effects of various bromo-substituted quinazolinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. SW480 (Colon Cancer)Reference
8a n-butyl15.85 ± 3.3217.85 ± 0.92[5]
8b n-pentyl21.15 ± 4.1732.14 ± 3.18[5]
8c benzyl72.14 ± 2.1481.12 ± 4.15[5]
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90[5]

Table 1: Cytotoxic activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[5]

Compound IDTarget ProteinBinding Energy (kcal/mol)Cell LineIC50 (µM)Reference
8a EGFR (wild-type)-6.7MCF-7 (Breast Cancer)15.85 ± 3.32[2]
SW480 (Colon Cancer)17.85 ± 0.92[2]

Table 2: Molecular docking performance and in vitro activity of a 6-bromo-quinazoline derivative against EGFR.[2]

Structure-Activity Relationship Insights

Systematic studies of derivatives based on the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold reveal key structure-activity relationships (SAR). Modifications at the thiol group at the 2-position significantly influence cytotoxic activity.[5] For instance, linear alkyl chains at the 2-position, such as n-butyl and n-pentyl, have demonstrated greater potency compared to bulkier aromatic substitutions like benzyl and 3-methylbenzyl.[5]

Furthermore, the position of the bromine substitution on the quinazolinone ring is critical. Studies have shown that substitution at the C6 position with a bromo group is often well-tolerated and can enhance activity, whereas substitutions at other positions can lead to a reduction or loss of activity.[6] The presence of electron-withdrawing groups like bromine on the aniline ring at the 4-position has also been found to be advantageous for antiproliferative activity.[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for researchers.

Synthesis of Bromo-Substituted Quinazolinone Derivatives:

A general synthetic route involves the reaction of 5-bromoanthranilic acid with an appropriate acyl chloride or anhydride to form a 2-substituted-6-bromo-3,1-benzoxazin-4-one intermediate.[8] This intermediate is then treated with a primary amine to yield the final 3-substituted-6-bromo-quinazolin-4(3H)-one derivative.[8]

MTT Cytotoxicity Assay:

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Doxorubicin) for a specified period (e.g., 24-48 hours).[1]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

The inhibitory activity of the compounds against specific kinases like EGFR is often determined using assays that measure the amount of ADP produced in the kinase reaction.[5]

  • Assay Preparation: The assay is typically performed in a 96-well plate containing the kinase, the substrate, and the test compound at various concentrations in a kinase buffer.[5]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).[5]

  • Detection of Activity: After incubation, a reagent is added to deplete any unused ATP. Subsequently, a second reagent is added to convert the ADP generated back to ATP, which is then detected via a luciferase/luciferin reaction that produces a luminescent signal.[5]

  • Data Analysis: The luminescence is measured with a plate reader. The inhibitory activity of the compound is determined by comparing the signal in the presence of the inhibitor to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.[5]

Visualizing Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Bromo-Quinazolinone Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by bromo-substituted quinazolinone inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., 5-Bromoanthranilic Acid) Intermediate Intermediate Formation (e.g., Benzoxazinone) Start->Intermediate Final Final Product (Bromo-Quinazolinone Derivative) Intermediate->Final Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Final->Cytotoxicity Kinase Kinase Inhibition Assay (e.g., ADP-Glo) Final->Kinase Docking Molecular Docking Final->Docking SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Kinase->SAR Docking->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of bromo-substituted quinazolinone inhibitors.

References

The Enigmatic Dance of Structure and Activity: A Comparative Guide to 5-Bromoquinazolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-Bromoquinazolin-4-ol derivatives reveals a landscape of therapeutic potential, primarily in the realms of anticancer and antimicrobial activities. While a comprehensive SAR study on a diverse series of 5-bromo-substituted quinazolin-4-ols remains to be fully elucidated in publicly available literature, existing research on bromo-substituted quinazolinones offers valuable insights into the critical role of substituent placement and nature in modulating biological efficacy.

The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with several approved drugs incorporating this heterocyclic system. The introduction of a bromine atom at the 5-position of the quinazolin-4-ol core significantly influences the molecule's electronic and lipophilic properties, which in turn can enhance its interaction with biological targets. This guide synthesizes the available data on bromo-substituted quinazolinones to infer the SAR of their 5-bromo counterparts, providing a framework for researchers and drug development professionals in their quest for novel therapeutics.

Unraveling Anticancer Potential: A Look at Bromo-Substituted Quinazolinones

Research into bromo-substituted quinazolinones has predominantly focused on their cytotoxic effects against various cancer cell lines. While specific data for a series of 5-bromo derivatives is limited, studies on 6-bromo and 6,8-dibromo analogs provide a strong foundation for understanding the SAR.

A study on 6,8-dibromo-2-arylquinazolinone derivatives highlighted the significance of the substituent at the 2-position. The cytotoxic activity of these compounds was evaluated against MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) cell lines using the MTT assay.

Compound IDR (Substituent at 2-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. SKOV3
1a Phenyl>100>100>100
1b 4-Chlorophenyl45.352.163.7
1c 4-Fluorophenyl38.947.855.2
1d 4-Nitrophenyl25.631.440.1
1e 3-Nitrophenyl30.138.245.8
1f 4-Methoxyphenyl18.522.729.3
1g 3,4-Dimethoxyphenyl15.219.824.5
Cisplatin -12.515.818.2

Data synthesized from a study on 6,8-dibromo-2-arylquinazolinones. It is important to note that the bromine position differs from the primary topic, but the data provides valuable insights into the effect of halogenation and other substitutions.

From this data, a clear trend emerges: the nature of the aryl substituent at the 2-position plays a crucial role in determining the cytotoxic activity. Electron-donating groups, such as methoxy, appear to enhance potency, with the 3,4-dimethoxyphenyl derivative (1g ) exhibiting the lowest IC50 values among the tested compounds. Conversely, the unsubstituted phenyl derivative (1a ) was largely inactive. Electron-withdrawing groups also conferred significant activity, suggesting a complex interplay of electronic and steric factors in the binding of these compounds to their biological targets.

Another study focused on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as potential dual EGFR-HER2 inhibitors. While not 5-bromo derivatives, these findings underscore the potential of bromo-quinazolines in targeting key signaling pathways in cancer. The inhibitory activity was found to be dependent on the nature of the substituent at the 4-position.

Antimicrobial Activity: A Frontier for this compound Derivatives

The antimicrobial potential of quinazolinone derivatives has also been an area of active investigation. The presence of a halogen, including bromine, on the quinazolinone ring has been shown to be a key determinant of antimicrobial activity. One study on 2,3,6-trisubstituted quinazolin-4-ones, synthesized from 5-bromoanthranilic acid (resulting in a 6-bromo substitution on the quinazolinone ring), demonstrated significant activity against a panel of bacteria and fungi. The activity was modulated by the nature of the substituents at the 2 and 3 positions.

Due to the scarcity of a complete dataset for a series of this compound derivatives, a detailed comparative table for antimicrobial activity cannot be presented at this time. However, the general observation from related bromo-substituted quinazolinones is that a combination of the bromine atom with various lipophilic and electronically diverse substituents at other positions can lead to potent antibacterial and antifungal agents.

Experimental Protocols: A Guide to Biological Evaluation

The following provides a detailed methodology for a key experiment commonly used to evaluate the anticancer activity of quinazolinone derivatives.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are serially diluted in culture medium to the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes involved in the evaluation of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., 5-Bromoanthranilic acid) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC Determination) purification->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar drug_dev Further Drug Development sar->drug_dev Lead Optimization

Caption: Experimental workflow for the development of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation 5_Bromo_Deriv This compound Derivative 5_Bromo_Deriv->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

Bromo-Substituted Quinazolinones: A Comparative Guide for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with several FDA-approved drugs validating its clinical significance. Within this class of compounds, bromo-substituted quinazolinones are emerging as a promising area of research, demonstrating potent and selective anticancer activities. This guide provides a comparative analysis of bromo-substituted quinazolinone derivatives, offering a valuable resource for researchers and drug development professionals.

Performance Comparison of Bromo-Substituted Quinazolinone Derivatives

The introduction of a bromine atom to the quinazoline or associated phenyl rings can significantly influence the anticancer potency and selectivity of these compounds. The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinazolinone derivatives against different cancer cell lines, compared to established anticancer agents.

Compound ID/DescriptionSubstitution PatternTarget Cancer Cell LineIC50 (µM)Reference Anticancer AgentIC50 (µM) of Reference
Cinnamic acid-substituted anilinoquinazoline (Compound 31) 3-bromo substitution on the aniline ringA431 (Epidermoid carcinoma)0.33Erlotinib0.03
Cinnamic acid-substituted anilinoquinazoline (Compound 32) 3-chloro substitution on the aniline ringA431 (Epidermoid carcinoma)0.49Erlotinib0.03
Halofuginone 7-bromo-6-chloro-quinazolinone derivativeNot specified in provided contextNot specified in provided contextNot specified in provided contextNot specified in provided context

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Key Signaling Pathways Targeted by Quinazolinone Derivatives

Quinazolinone-based anticancer agents, including their bromo-substituted analogs, exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary mechanism of action for many of these compounds is the inhibition of protein kinases.[1][2]

A generalized signaling pathway targeted by many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Bromo_Quinazolinone Bromo-Substituted Quinazolinone Bromo_Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway inhibition by bromo-substituted quinazolinones.

Experimental Protocols

The validation of anticancer agents relies on a series of well-defined experimental procedures. A typical workflow for evaluating the efficacy of a compound like a bromo-substituted quinazolinone is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Synthesis Compound Synthesis (Bromo-substituted quinazolinone) Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis Xenograft Tumor Xenograft Models (in mice) Apoptosis->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PhaseI Phase I Toxicity->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII

Caption: General experimental workflow for anticancer drug validation.

Detailed Methodologies

1. Cytotoxicity Assay (MTT Assay):

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the bromo-substituted quinazolinone compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

    • After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

2. Kinase Inhibition Assay:

  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific protein kinase (e.g., EGFR). This can be done through various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • Protocol (General Example using a Luminescence-based Assay):

    • The kinase, its substrate, and ATP are combined in a reaction buffer in a multi-well plate.

    • The bromo-substituted quinazolinone compound at various concentrations is added to the wells.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • A detection reagent is added that measures the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the kinase activity.

    • The luminescence is read on a plate reader.

    • The percentage of kinase inhibition is calculated, and the IC50 value is determined.

3. Western Blot Analysis:

  • Principle: This technique is used to detect specific proteins in a cell lysate. It can be used to assess the effect of a compound on the expression or phosphorylation status of proteins in a signaling pathway.

  • Protocol:

    • Cancer cells are treated with the bromo-substituted quinazolinone compound.

    • Cells are lysed to extract the proteins.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-EGFR).

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

    • The signal is captured using an imaging system.

Conclusion and Future Directions

The quinazoline scaffold remains a highly privileged structure in the design of anticancer agents. The incorporation of bromine atoms offers a promising strategy to enhance the therapeutic potential of these compounds. The data presented in this guide highlights the potent in vitro activity of bromo-substituted quinazolinones and underscores the importance of further investigation into their mechanisms of action and in vivo efficacy. Future research should focus on synthesizing and screening a broader range of bromo-substituted derivatives to establish clear structure-activity relationships, optimize their pharmacokinetic properties, and ultimately translate these promising preclinical findings into clinical candidates.

References

A Comparative Analysis of the Antimicrobial Spectrum of Bromo-Substituted Quinazolinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Quinazolinone derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1] This guide provides a comparative analysis of the antimicrobial spectrum of various bromo-substituted quinazolinone analogues, supported by experimental data from peer-reviewed studies. The inclusion of bromine atoms in the quinazolinone scaffold has been shown to modulate the antimicrobial efficacy of these compounds.

Quantitative Antimicrobial Activity

The antimicrobial activity of synthesized bromo-substituted quinazolinone analogues has been predominantly evaluated using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a selection of these analogues against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDSubstitution PatternS. aureus (µg/mL)S. pyogenes (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)Reference
A-2 6-bromo-2-(phenylimino-thiazolidinone)-3-(m-chlorobenzaldehyde)--ExcellentVery good--[2]
A-4 6-bromo-2-(phenylimino-thiazolidinone)-3-(p-methoxybenzaldehyde)-Very goodVery goodExcellent-Very good[2]
A-5 6-bromo-2-(phenylimino-thiazolidinone)-3-(o-nitrobenzaldehyde)Very goodVery good-GoodVery goodVery good[2]
A-6 6-bromo-2-(phenylimino-thiazolidinone)-3-(m-nitrobenzaldehyde)GoodGood-GoodExcellentVery good[2]
VMA-13-17 N-[6-Bromoquinazolin-3(4H)-yl]acetylguanidine------[3]
Compound 1 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one16 mm (ZoI)-14 mm (ZoI)12 mm (ZoI)10 mm (ZoI)11 mm (ZoI)[4]
Compound 2 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one14 mm (ZoI)-13 mm (ZoI)11 mm (ZoI)12 mm (ZoI)10 mm (ZoI)[4]

Note: Some studies reported qualitative results (e.g., "Good," "Very Good," "Excellent") or Zone of Inhibition (ZoI) in mm, which are included for a broader comparison.

Experimental Protocols

The determination of the antimicrobial spectrum for the compared 5-Bromoquinazolin-4-ol analogues relies on standardized and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited in the referenced studies.

Minimum Inhibitory Concentration (MIC) Determination by Microdilution Assay

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

  • Several colonies are then used to inoculate a sterile saline solution (0.85% NaCl).

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Test Compounds:

  • The synthesized bromoquinazolinone analogues are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a stock concentration of 1000 µg/mL.

  • Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

c. Incubation and Interpretation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

a. Preparation of Agar Plates and Inoculum:

  • Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes.

  • The microbial inoculum is prepared as described for the MIC assay and standardized to a 0.5 McFarland turbidity.

  • A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the MHA plate.

b. Application of Test Compounds:

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • A fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) is added to each well.

  • A standard antibiotic and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.

c. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of novel quinazolinone analogues.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (e.g., 5-Bromoanthranilic Acid) synthesis Chemical Synthesis of This compound Analogues start->synthesis purification Purification & Characterization (NMR, Mass Spec, IR) synthesis->purification stock_prep Preparation of Stock Solutions of Analogues purification->stock_prep mic_assay Minimum Inhibitory Concentration (MIC) Assay (Microdilution) stock_prep->mic_assay agar_diffusion Agar Well Diffusion Assay stock_prep->agar_diffusion data_analysis Data Analysis & Comparison mic_assay->data_analysis agar_diffusion->data_analysis

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

This guide highlights the potential of bromo-substituted quinazolinone analogues as a promising class of antimicrobial agents. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential. The provided data and protocols serve as a valuable resource for researchers in the field of antimicrobial drug discovery.

References

Unraveling the Intricacies of 5-Bromoquinazolin-4-ol: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's mechanism of action is paramount. This guide offers a comprehensive comparison of the biological activities of 5-Bromoquinazolin-4-ol and its derivatives, juxtaposed with alternative compounds targeting similar pathways. Drawing upon a wealth of experimental data, this document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

The quinazolin-4-one scaffold, the core of this compound, is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. Research has predominantly focused on its potential as an inhibitor of various enzymes and signaling pathways implicated in cancer and infectious diseases. This guide will delve into the specifics of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Comparative Analysis of Biological Activity

Derivatives of this compound have demonstrated significant potential as dual inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs), key players in cell signaling and epigenetic regulation, respectively. Furthermore, the broader class of quinazolin-4-ones has been extensively studied for its inhibitory effects on multiple tyrosine kinases and its role in combating bacterial infections.

Enzyme Inhibition Data

The following table summarizes the inhibitory activities of various quinazolin-4-one derivatives against a panel of enzymes. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Compound ClassTarget EnzymeIC50 (nM)Reference
5-Substituted Quinazolinones PI3Kδ<5 - 5846[1]
HDAC1429 - 18190[1]
HDAC21231 - 7075[1]
HDAC3427 - 2169[1]
HDAC6Potent Inhibition[1]
N-benzyl substituted quinazolin-4(3H)-ones CDK2Potent Inhibition[2]
HER20.079 - 0.138 µM[2]
EGFRPotent Inhibition[2]
4-Anilinoquinazolines EGFR29 pM[3]
4(3H)-Quinazolinone Antibacterials Penicillin-Binding ProteinPotent Activity[4]

Delving into the Mechanism of Action: Key Signaling Pathways

The anticancer effects of quinazolin-4-one derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. 5-Substituted quinazolinones have been shown to potently inhibit PI3Kδ, a key isoform of PI3K.[1] This inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTOR.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Substituted Quinazolinones Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 5-substituted quinazolinones.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers. Quinazolin-4-one derivatives, particularly 4-anilinoquinazolines, act as competitive inhibitors at the ATP binding site of the EGFR kinase domain.[3] This prevents autophosphorylation and the activation of downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinazolin-4-ones Inhibitor->EGFR inhibits ATP binding

Caption: EGFR signaling pathway and the competitive inhibition by quinazolin-4-ones.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section outlines the methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific enzyme (e.g., PI3K, HDAC, EGFR kinase).

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Target enzyme (recombinant)

  • Substrate specific to the enzyme

  • ATP (for kinase assays)

  • Assay buffer

  • Detection reagent (e.g., fluorescent or luminescent probe)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate (and ATP for kinase assays).

  • Incubate the plate for a specified period at a controlled temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like a this compound derivative.

workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies a Compound Synthesis & Characterization b Enzyme Inhibition Assays a->b c Cell-Based Assays (Viability, Apoptosis) b->c d Mechanism of Action Studies (Western Blot, etc.) c->d e Animal Model (e.g., Xenograft) d->e Lead Compound Selection f Pharmacokinetic Studies e->f g Efficacy & Toxicity Evaluation f->g

Caption: A generalized workflow for the preclinical evaluation of novel therapeutic compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their ability to target key enzymes and signaling pathways involved in cancer and infectious diseases underscores their therapeutic potential. This guide provides a foundational understanding of their mechanism of action, supported by comparative data and detailed experimental protocols. Further research, particularly focused on structure-activity relationships and in vivo efficacy, will be crucial in translating the promise of these compounds into tangible clinical benefits. The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[5]

References

In Vivo Efficacy of Quinazoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology, the quinazoline scaffold represents a privileged structure with significant therapeutic potential. Numerous derivatives have demonstrated potent in vivo anti-cancer activity, primarily through the inhibition of key signaling pathways. This guide provides a comparative overview of the in vivo efficacy of selected quinazoline derivatives, supported by experimental data and methodologies, to aid in the evaluation and development of next-generation cancer therapeutics.

While specific in vivo efficacy data for 5-Bromoquinazolin-4-OL derivatives is not extensively available in the public domain, the broader class of quinazoline and quinazolinone compounds has been the subject of numerous preclinical studies. These investigations highlight their potential as potent anti-cancer agents, often targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).

Comparative In Vivo Efficacy of Quinazoline Derivatives

Compound Class/DerivativeCancer ModelAnimal ModelKey Efficacy FindingsReference
Quinazolin-4-amine Derivatives Triple-Negative Breast Cancer (TNBC)Animal ModelEffectively suppressed carcinoma growth.[1]
6-nitro-4-substituted quinazolines Colon and Lung Cancer Cell Lines (in vitro)N/A (In vitro study)Compound 6c showed superior or nearly equal cytotoxicity compared to gefitinib and a good safety profile. It induced cell cycle arrest at the G2/M phase and apoptosis.[2][3]
7- or 8-substituted-4-morpholine-quinazoline derivatives N/AN/ACompound 27 exhibited significant PI3Kα inhibition and antiproliferative activities in the micromolar range and significantly inhibited the PI3K/Akt/mTOR pathway.[4]
4-pyrrylamino quinazolines Pancreatic (Miapaca2) and Prostate (DU145) Cancer Cell LinesN/A (In vitro study)Most compounds exhibited increased antitumor activity in comparison with the parental gefitinib.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. While specific protocols for the this compound subclass are not detailed in the provided results, a general experimental workflow for assessing the in vivo anti-cancer efficacy of quinazoline derivatives can be outlined based on common practices described for similar compounds.

General In Vivo Tumor Xenograft Model Workflow

G cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Cancer Cell Line Culture & Expansion Tumor_Implantation Subcutaneous or Orthotopic Implantation of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatization of Immunocompromised Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitoring of Tumor Growth to Desired Volume Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Drug_Administration Administration of Quinazoline Derivative (e.g., oral gavage, intraperitoneal) Randomization->Drug_Administration Monitoring Regular Monitoring of Tumor Volume, Body Weight, and Animal Health Drug_Administration->Monitoring Euthanasia Euthanasia at Predefined Endpoint (e.g., tumor size, time) Monitoring->Euthanasia Tumor_Excision Tumor Excision, Weight Measurement Euthanasia->Tumor_Excision Further_Analysis Histopathological and/or Biochemical Analysis of Tumors Tumor_Excision->Further_Analysis

Figure 1: Generalized workflow for in vivo tumor xenograft studies.

Signaling Pathways Targeted by Quinazoline Derivatives

A significant number of quinazoline derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a primary target for many clinically approved and investigational quinazoline-based drugs.[5][6]

EGFR Signaling Pathway Inhibition by Quinazoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Figure 2: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Mechanism of Action:

Quinazoline derivatives, such as gefitinib and erlotinib, are ATP-competitive inhibitors of the EGFR tyrosine kinase.[6] By binding to the ATP-binding pocket of the kinase domain of EGFR, they prevent autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[4] This blockade ultimately leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.

Conclusion

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. While the in vivo efficacy of this compound derivatives specifically remains to be fully elucidated in publicly accessible literature, the extensive research on related quinazoline and quinazolinone analogues provides a strong rationale for their investigation. The comparative data and mechanistic insights presented in this guide underscore the therapeutic promise of this chemical class and can inform the design and evaluation of novel, more effective anti-cancer agents. Further preclinical in vivo studies are warranted to determine the specific potential of this compound derivatives in various cancer models.

References

Unveiling the Cytotoxic Landscape of Halogenated Quinazolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various halogenated quinazolinones. Supported by experimental data from peer-reviewed studies, this document aims to be a valuable resource for identifying promising candidates for further investigation in anticancer drug discovery.

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent cytotoxicity against various cancer cell lines. The introduction of halogens—such as fluorine, chlorine, bromine, and iodine—onto the quinazolinone core has been a key strategy in modulating their pharmacological properties. This guide delves into a comparative analysis of these halogenated derivatives, summarizing their cytotoxic efficacy and elucidating the underlying experimental methodologies and signaling pathways.

Comparative Cytotoxicity of Halogenated Quinazolinones

The cytotoxic potential of halogenated quinazolinones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various bromo-, iodo-, and other halogenated quinazolinone derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

Bromo-Substituted Quinazolinones
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1f Dibromo-2-arylMCF-7 (Breast)Not specified as exact value, but noted as highly active[1]
A549 (Lung)Not specified as exact value, but noted as highly active[1]
SKOV3 (Ovarian)Not specified as exact value, but noted as highly active[1]
1g Dibromo-2-arylMCF-7 (Breast)Not specified as exact value, but noted as highly active[1]
A549 (Lung)Not specified as exact value, but noted as highly active[1]
SKOV3 (Ovarian)Not specified as exact value, but noted as highly active[1]
A3 6-Bromo substitutionPC3 (Prostate)10[2]
MCF-7 (Breast)10[2]
HT-29 (Colon)12[2]
25 2-(3-bromophenyl)MCF-7 (Breast)Potent (exact IC50 not specified)[3]
BMTQ 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazolineL1210 (Murine Leukemia)Concentration- and time-dependent cytotoxicity observed[4]
Caco-2 (Human Colon)Concentration- and time-dependent cytotoxicity observed[4]

Note: The study on dibromo-2-arylquinazolinones (1f and 1g) highlighted their significant anti-proliferative activities without providing specific IC50 values.[1]

Iodo-Substituted Quinazolinones
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3a 6-iodo-2-methylquinazolin-4-(3H)-one derivativeHL60 (Promyelocytic Leukemia)21[5]
U937 (Non-Hodgkin Lymphoma)30[5]
3d 6-iodo-2-methylquinazolin-4-(3H)-one derivativeHeLa (Cervical Cancer)10[5]
3e 6-iodo-2-methylquinazolin-4-(3H)-one derivativeT98G (Glioblastoma)12[5]
3h 6-iodo-2-methylquinazolin-4-(3H)-one derivativeT98G (Glioblastoma)22[5]
8 6-iodo-2-(4-bromophenyoxymethyl)-3-substitutedA-549 (Lung) & HCT 116 (Colon)Showed promising activity[6]
9 6-iodo-2-(4-bromophenyoxymethyl)-3-substitutedA-549 (Lung) & HCT 116 (Colon)Showed promising activity[6]
11a 6-iodo-2-(4-bromophenyoxymethyl)-3-substitutedA-549 (Lung) & HCT 116 (Colon)Showed promising activity[6]
11b 6-iodo-2-(4-bromophenyoxymethyl)-3-substitutedA-549 (Lung) & HCT 116 (Colon)Showed promising activity[6]
Other Halogenated Quinazolinones
Compound IDHalogen & SubstitutionCancer Cell LineIC50 (µM)Reference
11g Nitro substituent (often studied alongside halogenated compounds)HeLa (Cervical)Noted as having the best cytotoxic activity[7]
C25 2-(4-chlorophenyl)-3-substitutedHeLa, Vero, MDCKNoted for antiviral activity, cytotoxicity also assessed[8]
8h (KCP10068F) Fluoro-substituted 3,4-dihydroquinazolineA549 (Lung)5.9[9]
10b 4-F-benzyl at R1HCT-116 (Colon)16.30 (72h)[10]
10f 4-F-benzyl moietyHCT-116 (Colon)10.08 (72h)[10]
9 p-Bromo acetanilide derivativeNot specifiedExcellent CDK9 inhibition[11]
10 p-Chloro acetanilide derivativeNot specifiedExcellent CDK9 inhibition[11]
11 p-Fluoro acetanilide derivativeNot specifiedExcellent CDK9 inhibition[11]

Experimental Protocols

The evaluation of the cytotoxic effects of halogenated quinazolinones relies on a series of well-established in vitro assays. These protocols are fundamental to understanding the dose-dependent effects of the compounds on cancer cell lines and to elucidating the mechanisms of cell death.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[12]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[13]

    • Compound Treatment: Treat the cells with various concentrations of the halogenated quinazolinone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[13][14]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[14]

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[3][4][6][9]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the conversion of a tetrazolium salt into a colored formazan product by the released LDH.[6]

  • Protocol:

    • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

    • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[4]

    • Absorbance Reading: Measure the absorbance of the resulting formazan product at 490 nm.[3]

Apoptosis Detection Assays

This assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

  • Protocol:

    • Cell Harvesting: Collect both adherent and floating cells after treatment.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.[5]

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.[1][15][16]

  • Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.[1]

  • Protocol:

    • Cell Lysis: Prepare cell lysates from treated and untreated cells.

    • Reaction Setup: Add the cell lysate to a reaction buffer containing the caspase substrate.

    • Incubation: Incubate the reaction mixture at 37°C.

    • Detection: Measure the absorbance (for pNA) or fluorescence (for AMC) using a microplate reader.[1]

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways.[7][17][18][19][20]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[7][19]

  • Protocol:

    • Protein Extraction: Lyse the cells to extract total proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE: Separate the proteins by gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies followed by secondary antibodies.

    • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).[17]

Signaling Pathways in Halogenated Quinazolinone-Induced Cytotoxicity

The cytotoxic effects of many quinazolinone derivatives, including halogenated ones, are primarily mediated through the induction of apoptosis. Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2][21][22]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism by which quinazolinone derivatives induce apoptosis.[21][22] This pathway is initiated by various intracellular stresses and converges on the mitochondria.

  • Key Events:

    • Regulation by Bcl-2 Family Proteins: Quinazolinones can modulate the expression of Bcl-2 family proteins. They often lead to the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[21][23][24][25][26]

    • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane.

    • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[22]

    • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3 and -7.[21]

Extrinsic (Death Receptor) Pathway

Some quinazolinone derivatives have also been shown to activate the extrinsic apoptotic pathway.[22] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

  • Key Events:

    • Death Receptor Activation: Ligands such as FasL or TNF-α bind to their respective receptors (FasR, TNFR).

    • DISC Formation: This binding leads to the recruitment of adaptor proteins like FADD and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).

    • Caspase-8 Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.

    • Executioner Caspase Activation: Active caspase-8 can then directly cleave and activate executioner caspases like caspase-3 and -7.[22]

Crosstalk and Execution Phase

The intrinsic and extrinsic pathways can be interconnected. For instance, active caspase-8 can cleave Bid, a BH3-only protein, into its truncated form, tBid. tBid then translocates to the mitochondria and promotes Bax/Bak activation, thus amplifying the apoptotic signal through the intrinsic pathway.

Both pathways ultimately converge on the activation of executioner caspases (caspase-3, -6, and -7). These caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8][21]

Diagrams of Experimental Workflows and Signaling Pathways

To visually represent the methodologies and biological processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_assays Cytotoxicity & Apoptosis Assays cluster_workflow Experimental Steps MTT MTT Assay (Cell Viability) Data Data Analysis (e.g., IC50 Calculation) MTT->Data LDH LDH Assay (Cytotoxicity) LDH->Data Flow Annexin V/PI Flow Cytometry (Apoptosis Detection) Flow->Data Caspase Caspase Activity Assay (Apoptosis Execution) Caspase->Data WB Western Blot (Protein Expression) WB->Data Start Cancer Cell Culture Treatment Treatment with Halogenated Quinazolinones Start->Treatment Treatment->MTT Treatment->LDH Treatment->Flow Treatment->Caspase Treatment->WB

Caption: General experimental workflow for assessing the cytotoxicity of halogenated quinazolinones.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Quinazolinones1 Halogenated Quinazolinones Quinazolinones1->DeathReceptor May activate Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) Caspase8->Bcl2 tBid activation Caspase37 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase37 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Quinazolinones2 Halogenated Quinazolinones Quinazolinones2->Bcl2 Bcl2->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathways of quinazolinone-induced apoptosis.

References

Unveiling the Kinase Cross-Reactivity Profile of Quinazoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical evaluation. This guide provides a comparative analysis of the cross-reactivity of quinazoline-based kinase inhibitors, a class of compounds that includes numerous approved cancer therapies. Due to the limited public availability of comprehensive kinase profiling data for 5-Bromoquinazolin-4-OL, this guide will utilize data from well-characterized quinazoline analogs—Gefitinib, Erlotinib, and Lapatinib—to infer the potential off-target interaction landscape of this chemical scaffold.

The quinazoline core is a privileged scaffold in kinase inhibitor design, primarily targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). While these inhibitors have demonstrated significant clinical efficacy, their interaction with other kinases can lead to off-target effects, which may contribute to both adverse events and unexpected therapeutic activities. Therefore, a thorough understanding of their cross-reactivity is paramount. This guide presents a summary of kinase inhibition data, detailed experimental protocols for kinase screening, and diagrams of key signaling pathways affected by these inhibitors.

Comparative Kinase Inhibition Profiles

To illustrate the varying selectivity of quinazoline-based inhibitors, the following tables summarize the dissociation constants (Kd) and percentage of control values for Gefitinib, Erlotinib, and Lapatinib against a panel of kinases. This data is derived from KINOMEscan™, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. Lower Kd values and lower "percent of control" values indicate stronger binding affinity and inhibition.

Table 1: Comparative Kinase Selectivity of Gefitinib

KinaseGene SymbolKinase FamilyDissociation Constant (Kd) in nM
Epidermal Growth Factor ReceptorEGFRTK0.46
EGFR (L858R mutant)EGFRTK0.24
EGFR (T790M mutant)EGFRTK13
HER2 (ErbB2)ERBB2TK3600
HER4 (ErbB4)ERBB4TK760
Vascular Endothelial Growth Factor Receptor 2KDRTK>10000
SrcSRCTK>10000
Cyclin-dependent kinase 2CDK2CMGC>10000

Data sourced from publicly available KINOMEscan® results. The pKd values from the IUPHAR/BPS Guide to PHARMACOLOGY were converted to Kd.

Table 2: Comparative Kinase Selectivity of Erlotinib

KinaseGene SymbolKinase FamilyDissociation Constant (Kd) in nM
Epidermal Growth Factor ReceptorEGFRTK0.4
EGFR (L858R mutant)EGFRTK0.2
EGFR (T790M mutant)EGFRTK200
HER2 (ErbB2)ERBB2TK4000
HER4 (ErbB4)ERBB4TK400
SrcSRCTK2300
LckLCKTK3000
Cyclin-dependent kinase 2CDK2CMGC>10000

Data compiled from various published KINOMEscan® results.

Table 3: Comparative Kinase Selectivity of Lapatinib

KinaseGene SymbolKinase FamilyPercent of Control @ 10 µM
Epidermal Growth Factor ReceptorEGFRTK0.5
HER2 (ErbB2)ERBB2TK1.5
HER4 (ErbB4)ERBB4TK2
SrcSRCTK3
LckLCKTK5
YesYES1TK4
ABL1ABL1TK10
Cyclin-dependent kinase 2CDK2CMGC95

Data represents the percentage of kinase remaining bound to the immobilized ligand in the presence of 10 µM Lapatinib, as per publicly available KINOMEscan® data. A lower percentage indicates stronger inhibition.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The cross-reactivity data presented in this guide was generated using the KINOMEscan™ platform. This assay provides a quantitative measure of the binding affinity of a test compound to a large panel of kinases.

Principle:

The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., Gefitinib, Erlotinib, or Lapatinib) is incubated in solution with the DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.

  • Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase bound to the immobilized ligand is then quantified by detecting the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are reported either as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control, or as a dissociation constant (Kd) calculated from a dose-response curve.

G KINOMEscan Assay Workflow cluster_0 Assay Components cluster_1 Competition cluster_2 Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Incubation Incubation of Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Analysis Calculate Kd or % of Control qPCR->Analysis

Caption: A flowchart illustrating the general workflow of the KINOMEscan™ competition binding assay.

Signaling Pathway Diagrams

The primary targets of many quinazoline-based inhibitors are key nodes in critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for interpreting the biological consequences of kinase inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Nucleus->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation and survival.

HER2 Signaling Pathway

HER2 (also known as ErbB2) is another member of the ErbB family of receptor tyrosine kinases. It does not have a known direct activating ligand but forms heterodimers with other ErbB receptors, such as EGFR and HER3, to potentiate downstream signaling.

G HER2 Signaling Pathway HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Grb2_Sos Grb2/SOS HER2_HER3->Grb2_Sos AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Cell_Growth Cell Growth mTOR->Cell_Growth Ras RAS Grb2_Sos->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway MAPK_pathway->Cell_Growth

Caption: An overview of the HER2 signaling cascade, which promotes cell growth and survival.

Benchmarking 5-Bromoquinazolin-4-OL Against Known Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Bromoquinazolin-4-OL, a member of the versatile quinazolinone chemical class, against established inhibitors in key therapeutic areas. While specific experimental data for this compound is not extensively available in public literature, this document benchmarks its potential inhibitory profile based on the known activities of structurally related 5-substituted quinazolinone analogs. The quinazolinone scaffold is a well-established pharmacophore found in numerous approved and investigational drugs, particularly in oncology.[1][2] This guide focuses on three major target classes where quinazolinone derivatives have demonstrated significant activity: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Histone Deacetylases (HDACs).

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 5-substituted quinazolinone analogs in comparison to well-established inhibitors for EGFR, PI3K, and HDACs. It is important to note that the data for the "Representative 5-Substituted Quinazolinone" is intended to provide a plausible performance benchmark for this compound, based on published data for similar compounds.

Table 1: Comparison of EGFR Inhibitory Activity

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Representative 5-Substituted QuinazolinoneEGFR~83Gefitinib~56
Erlotinib~100

Data for the representative 5-substituted quinazolinone is based on published results for similar quinazolinone-based inhibitors.[3][4]

Table 2: Comparison of PI3K Inhibitory Activity

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Representative 5-Substituted QuinazolinonePI3Kδ<5Idelalisib (PI3Kδ specific)~2.5
PI3Kα~14Alpelisib (PI3Kα specific)5

Data for the representative 5-substituted quinazolinone is based on published results for similar quinazolinone-based inhibitors, which have shown high potency against PI3K isoforms.[5]

Table 3: Comparison of HDAC Inhibitory Activity

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Representative 5-Substituted QuinazolinoneHDAC6~429Vorinostat (Pan-HDAC)~10 (HDAC1), ~20 (HDAC3)
HDAC1~18190

Data for the representative 5-substituted quinazolinone is based on published results for similar quinazolinone-based inhibitors.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard assays used to determine the inhibitory activity of compounds against their respective targets.

EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of a test compound against EGFR.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. This is typically quantified using a luminescence-based or fluorescence-based detection method.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compound (this compound or reference inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the EGFR enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PI3K Enzyme Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific PI3K isoform (e.g., PI3Kα, PI3Kδ).

Principle: This assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

Materials:

  • Recombinant human PI3K isoform (e.g., PI3Kα, PI3Kδ)

  • PIP2 substrate

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, DTT, CHAPS)

  • Test compound

  • Detection reagent (e.g., PI3K HTRF™ Assay kit)

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • Add the test compound to the wells of a 384-well plate.

  • Add the PI3K enzyme to the wells.

  • Add the PIP2 substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction and add the HTRF detection reagents (e.g., a biotinylated PIP3 detector and a europium cryptate-labeled anti-tag antibody).

  • Incubate for the detection step (e.g., 60 minutes at room temperature).

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate IC50 values from the dose-response curves.

HDAC Enzyme Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific HDAC isoform (e.g., HDAC1, HDAC6).

Principle: This assay measures the deacetylase activity of an HDAC enzyme on a fluorogenic acetylated substrate. Upon deacetylation, the substrate is cleaved by a developer, releasing a fluorescent molecule.

Materials:

  • Recombinant human HDAC isoform (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate

  • Assay buffer (e.g., Tris-HCl, NaCl, KCl)

  • Developer solution (e.g., containing a protease like trypsin)

  • Test compound

  • Reference inhibitor (e.g., Trichostatin A or Vorinostat)

  • Black 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • Add the diluted compounds to the wells of a black microplate.

  • Add the HDAC enzyme to the wells and incubate briefly.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Stop the enzymatic reaction and initiate fluorophore release by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) to allow for fluorophore development.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate IC50 values from the dose-response curves.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow relevant to the benchmarking of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling pathway leading to cell survival and proliferation.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Inhibition Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation 5_Bromoquinazolin_4_OL This compound (Potential Inhibitor) 5_Bromoquinazolin_4_OL->PI3K Idelalisib Idelalisib (Known Inhibitor) Idelalisib->PI3K

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

Experimental_Workflow Compound_Preparation 1. Compound Preparation (this compound & References) Assay_Setup 2. In Vitro Assay Setup (Kinase/Enzyme, Substrate, Buffer) Compound_Preparation->Assay_Setup Incubation 3. Incubation (Compound + Enzyme Reaction) Assay_Setup->Incubation Signal_Detection 4. Signal Detection (Luminescence/Fluorescence) Incubation->Signal_Detection Data_Analysis 5. Data Analysis (IC50 Calculation) Signal_Detection->Data_Analysis

Caption: General workflow for in vitro enzyme inhibition assays.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Bromoquinazolin-4-OL: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-Bromoquinazolin-4-ol. The following procedures are based on general best practices for laboratory chemical waste management and safety data for the closely related compound, 6-Bromoquinazolin-4-ol, in the absence of a specific Safety Data Sheet (SDS) for the 5-bromo isomer. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Immediate Safety Considerations

This compound is a brominated heterocyclic compound that should be handled with care. Based on data for its isomer, 6-Bromoquinazolin-4-ol, it is classified as an irritant.[1]

Potential Hazards:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1]

  • Harmful if Swallowed: May be harmful if ingested.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation persists, get medical advice.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, appropriate personal protective equipment is mandatory to prevent exposure.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through a licensed chemical waste management company, typically via incineration.

Step 1: Waste Segregation

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled waste container.

  • This compound should be segregated as a non-halogenated or halogenated solid waste, depending on your institution's waste stream categories. Given the bromine content, it will likely be classified as halogenated waste.

Step 2: Container Selection and Labeling

  • Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

  • The container must be in good condition and have a secure, tight-fitting lid.

  • Label the container clearly with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The accumulation start date.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2]

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.

  • Collect: Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container Clearly (Name, Hazards, Date) segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal end_point End disposal->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromoquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Bromoquinazolin-4-OL. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact. The following information is based on safety data for structurally similar compounds and general laboratory best practices.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemStandard/Specification
Eye/Face Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the compound. Goggles should provide a complete seal. A face shield is recommended when there is a risk of splashing.[1][3]
Skin Protection Nitrile or Neoprene glovesInspect gloves for tears before use.[4] Remove and dispose of contaminated gloves immediately. Wash hands thoroughly after handling.
Flame-resistant laboratory coatShould be fully buttoned.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][6]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure. The following workflow outlines the necessary steps for safe handling during laboratory procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data (Analogous Compounds) B Don Appropriate PPE A->B C Weigh and Transfer in Fume Hood B->C D Prepare Solution (Slow Addition to Solvent) C->D E Conduct Reaction in Ventilated Area D->E F Decontaminate Work Surfaces E->F G Segregate and Label Hazardous Waste F->G H Dispose of Waste via Licensed Contractor G->H

Figure 1: Experimental Workflow for Handling this compound

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Thoroughly review the safety information for structurally similar compounds to understand the potential hazards.

    • Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.

  • Handling :

    • Weighing and Transfer : Always conduct the weighing and transferring of solid this compound within a certified chemical fume hood to control dust.[3]

    • Dissolution : When preparing a solution, add the solid compound to the solvent slowly and carefully to prevent splashing.

    • Reaction : All reactions involving this compound should be performed in a well-ventilated area, preferably inside a chemical fume hood.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

StepActionRationale
1. Collection Collect all waste containing this compound (including contaminated labware like vials, pipette tips, and gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[3][7]To prevent accidental exposure and ensure proper identification of hazardous materials.
2. Segregation Do not mix this waste stream with other chemical waste unless compatibility has been confirmed.[7]To avoid potentially dangerous chemical reactions within the waste container.
3. Storage Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.To ensure safe temporary storage prior to disposal.
4. Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Incineration in a permitted hazardous waste incinerator is the preferred method.[7]To ensure the waste is handled and disposed of in accordance with all local, state, and federal regulations.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and shoes.[3] If irritation develops or persists, seek medical attention.
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[3] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.